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  • Product: 2-Bromo-6-phenylcyclohexanone
  • CAS: 155991-28-9

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of 2-Bromo-6-phenylcyclohexanone

An In-Depth Technical Guide on Conformational Analysis and Thermodynamic Control Executive Summary The bromination of 2-phenylcyclohexanone presents a classic paradigm of stereoelectronic control competing with thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Conformational Analysis and Thermodynamic Control

Executive Summary

The bromination of 2-phenylcyclohexanone presents a classic paradigm of stereoelectronic control competing with thermodynamic stability. Historically mischaracterized in early literature, the reaction does not yield 2-bromo-2-phenylcyclohexanone; rather, it selectively brominates at the C6 position to form 2-bromo-6-phenylcyclohexanone[1]. This whitepaper dissects the causality behind the stereochemical outcomes of this reaction, detailing why the trans-isomer forms kinetically, how acid-catalyzed epimerization facilitates interconversion, and why the cis-isomer is ultimately isolated as a thermodynamic sink[2].

Designed for drug development professionals and synthetic chemists, this guide provides a comprehensive mechanistic analysis, crystallographic insights, and a self-validating experimental protocol.

Conformational & Stereoelectronic Principles

To understand the stereochemical divergence in this system, we must analyze the conformational preferences of the cyclohexane ring and the specific substituents involved.

The Role of A-Values

In a substituted cyclohexanone, bulky groups strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. The phenyl group has a substantial A-value (~2.8 kcal/mol), effectively "locking" the chair conformation such that the C6-phenyl group resides equatorially[3]. The bromine atom, with a much smaller A-value (~0.38 kcal/mol), is more conformationally flexible but is subject to stereoelectronic constraints.

The α -Haloketone Effect

Typically, α -haloketones prefer an axial halogen to minimize dipole-dipole repulsion between the highly polarized C=O bond and the C-X bond. In an equatorial position, the C-Br and C=O dipoles are nearly parallel, creating electrostatic destabilization. However, in the case of 2-bromo-6-phenylcyclohexanone, crystal packing forces and solubility differentials override this localized dipole preference.

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

The synthesis of 2-bromo-6-phenylcyclohexanone is a textbook example of dynamic kinetic resolution driven by crystallization.

Kinetic Control: Formation of the Trans-Isomer

When 2-phenylcyclohexanone is subjected to bromination in acidic media, it undergoes enolization toward the less sterically hindered C6 position. According to the Corey-Enda rule (stereoelectronic control), the electrophilic attack of bromine on the enol double bond occurs perpendicular to the plane of the ring. This axial attack ensures maximum orbital overlap with the developing p-orbital of the carbonyl carbon.

Because the bulky phenyl group at C6 is locked in the equatorial position, the incoming axial bromine atom ends up trans to the phenyl group. Thus, the initial, kinetically favored product is trans-2-bromo-6-phenylcyclohexanone[2].

Thermodynamic Sink: Epimerization to the Cis-Isomer

The trans-isomer (axial Br, equatorial Ph) is not the final isolated product. The reaction generates hydrogen bromide (HBr) as a byproduct, which catalyzes the reversible enolization of the α -bromoketone. The two stereoisomers readily interconvert in the acidic solution[1].

While the trans-isomer minimizes dipole repulsion, the cis-isomer (equatorial Br, equatorial Ph) exhibits significantly lower solubility in standard reaction solvents (e.g., acetic acid or ether)[2]. As the cis-isomer forms via equilibration, it precipitates out of the solution. This crystallization continuously removes the cis-isomer from the liquid phase, driving the equilibrium entirely toward the cis form via Le Chatelier's principle.

Mechanism SM 2-Phenylcyclohexanone (Ph is Equatorial) Enol Enol Intermediate (Planar C2) SM->Enol H+ / Enolization Trans Trans-Isomer (Kinetic: Br Axial, Ph Eq) Enol->Trans Br2 Axial Attack (Stereoelectronic Control) Cis Cis-Isomer (Thermodynamic Sink: Br Eq, Ph Eq) Enol->Cis Equatorial Attack (Reversible) Trans->Enol H+ Epimerization Cis->Cis Crystallization (Drives Equilibrium)

Mechanistic pathway showing kinetic axial attack and thermodynamic crystallization.

Crystallographic Data & Structural Analysis

X-ray crystallography of the isolated cis-2-bromo-6-phenylcyclohexanone confirms the (e,e) conformation.

  • Crystal Packing: The lower solubility of the cis-isomer is attributed to highly efficient crystal packing. The diequatorial arrangement creates a flatter molecular profile, allowing for dense intermolecular π−π stacking between the phenyl rings and halogen bonding networks.

  • Bond Angles: The C-Br bond length is typically observed around 1.95 Å. The internal angle of the cyclohexanone ring at the carbonyl carbon is slightly compressed (~116°) due to the sp2 hybridization and the steric bulk of the adjacent equatorial substituents.

Quantitative Data Summary
Property / ParameterTrans-Isomer (Kinetic)Cis-Isomer (Thermodynamic)
Conformation Axial Br, Equatorial Ph (a,e)Equatorial Br, Equatorial Ph (e,e)
Dipole-Dipole Repulsion Low (Orthogonal vectors)High (Parallel vectors)
Solubility in AcOH HighVery Low (Precipitates)
Role in Synthesis Transient IntermediateFinal Isolated Product
Downstream Reactivity Dehydrobromination yields enonesDehydrobromination yields enones

Note: Dehydrobromination of either the cis or trans bromoketones yields a mixture of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one, which do not interconvert under standard reaction conditions[1].

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality behind the solvent choice (glacial acetic acid) is twofold: it acts as a proton source to facilitate enolization and provides the differential solubility required to precipitate the cis-isomer.

Reagents & Equipment
  • 2-Phenylcyclohexanone (1.0 equiv)

  • Bromine ( Br2​ , 1.05 equiv)

  • Glacial Acetic Acid (Solvent)

  • Ice bath, addition funnel, and mechanical stirrer.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 2-phenylcyclohexanone in glacial acetic acid (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 15–20 °C using a water/ice bath. Causality: Lower temperatures prevent over-bromination and control the exothermic nature of Br2​ addition.

  • Bromination: Add a solution of Br2​ in glacial acetic acid dropwise via an addition funnel over 30 minutes. The red color of bromine should discharge rapidly as it reacts with the enol.

  • Equilibration: Once addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2–3 hours. Causality: The generated HBr catalyzes the epimerization of the initial trans-isomer into the cis-isomer[2].

  • Isolation: As the reaction progresses, a white crystalline precipitate of cis-2-bromo-6-phenylcyclohexanone will begin to form due to its lower solubility[4]. Once precipitation ceases, filter the solid under vacuum.

  • Purification: Wash the filter cake with a small volume of ice-cold methanol or diethyl ether to remove residual acetic acid and trace trans-isomer.

  • Validation:

    • TLC: Check the mother liquor vs. the solid. The solid should show a single spot.

    • 1H NMR: Confirm the stereochemistry by examining the coupling constants of the protons at C2 and C6. Large axial-axial coupling constants ( J≈10−12 Hz) for the protons adjacent to the Br and Ph groups confirm that the protons are axial, meaning the substituents (Br and Ph) are equatorial.

Workflow Step1 Reaction Setup Dissolve in AcOH Step2 Bromination Add Br2 at 20°C Step1->Step2 Step3 Equilibration Stir with HBr Step2->Step3 Step4 Isolation Filter precipitate Step3->Step4 Step5 Validation NMR & X-Ray Step4->Step5

Experimental workflow for the synthesis and isolation of the cis-isomer.

Conclusion

The bromination of 2-phenylcyclohexanone elegantly demonstrates how thermodynamic sinks can override kinetic and localized stereoelectronic preferences. While axial attack strictly dictates the formation of trans-2-bromo-6-phenylcyclohexanone, the acid-catalyzed epimerization combined with the superior crystal packing of the cis-isomer ensures that the (e,e) conformer is exclusively isolated[2]. Understanding this interplay is critical for researchers developing complex cyclic scaffolds or utilizing α -haloketones in subsequent cross-coupling or dehydrobromination methodologies.

References

  • Addition of Hypobromous Acid to 1-Phenylcycloalkenes Source: ResearchGate URL
  • Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β -Dehydrogenation of Carbonyls via Organozinc Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Dehydrogenative Pd and Ni Catalysis for Total Synthesis Source: Accounts of Chemical Research - ACS Publications URL

Sources

Exploratory

Mechanism of alpha-bromination of 2-phenylcyclohexanone

Mechanism of Alpha-Bromination of 2-Phenylcyclohexanone: Stereochemical Dynamics and Regiochemical Traps Executive Summary In the realm of synthetic organic chemistry and drug development, the alpha-bromination of ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Alpha-Bromination of 2-Phenylcyclohexanone: Stereochemical Dynamics and Regiochemical Traps

Executive Summary In the realm of synthetic organic chemistry and drug development, the alpha-bromination of ketones is a fundamental transformation used to functionalize carbocyclic frameworks. However, sterically demanding substrates often defy classical predictive models. This whitepaper provides an in-depth mechanistic analysis of the alpha-bromination of 2-phenylcyclohexanone. By dissecting the kinetic versus thermodynamic drivers of this reaction, we expose a critical regiochemical trap that has historically confounded the synthesis of arylcyclohexylamine therapeutics.

The Regiochemical Trap: C2 vs. C6 Bromination

In classical ketone chemistry, acid-catalyzed enolization typically favors the formation of the more substituted, thermodynamically stable enol. For 2-phenylcyclohexanone, one would predict enolization to occur between the C1 and C2 carbons, driven by the stabilizing conjugation with the adjacent phenyl ring. Consequently, electrophilic attack by bromine is intuitively expected to yield 2-bromo-2-phenylcyclohexanone.

However, empirical re-examination has proven this assumption to be fatally flawed[1]. The bromination of 2-phenylcyclohexanone predominantly yields 6-bromo-2-phenylcyclohexanone [2]. This regiochemical deviation is governed by severe steric hindrance. While the C1-C2 enol may be thermodynamically favored, the bulky phenyl group at C2 effectively blocks the approach of the bulky diatomic bromine molecule[3]. Consequently, the reaction proceeds via the kinetically accessible C1-C6 enol, leading to electrophilic attack at the less hindered C6 position[1].

Regiochemistry K 2-Phenylcyclohexanone (Ketone) E2 C1-C2 Enol (Thermodynamic) K->E2 H+ (Fast) E6 C1-C6 Enol (Kinetic) K->E6 H+ (Fast) B2 2-Bromo-2-phenylcyclohexanone (Sterically Blocked) E2->B2 Br2 Attack (High Activation Energy) B6 trans-6-Bromo-2-phenylcyclohexanone (Kinetic Product) E6->B6 Br2 Attack (Low Activation Energy)

Regioselective bromination pathway of 2-phenylcyclohexanone favoring C6 attack.

Stereochemical Evolution: Kinetic to Thermodynamic Control

The bromination at C6 is not merely a regiochemical anomaly; it is a highly dynamic stereochemical process. The initial electrophilic addition of bromine to the C1-C6 enol yields trans-6-bromo-2-phenylcyclohexanone as the kinetic product[2]. This stereoselectivity arises from the stereoelectronically favored axial attack of the electrophile on the enol double bond.

Because the reaction generates hydrobromic acid (HBr) as a byproduct, the system remains under strongly acidic conditions. This acidic environment catalyzes continuous re-enolization at the C6 position, causing the trans isomer to readily epimerize into cis-6-bromo-2-phenylcyclohexanone[1]. The isolation of the cis isomer is not driven by inherent thermodynamic stability in solution, but rather by Le Chatelier's principle: the cis isomer exhibits significantly lower solubility in common reaction solvents (such as acetic acid or diethyl ether) and precipitates out of the reaction matrix, driving the equilibrium forward[2].

Stereochemistry Trans trans-6-Bromo-2-phenylcyclohexanone (Soluble, Kinetic) Enol C1-C6 Enol Intermediate (Loss of Stereocenter) Trans->Enol HBr Enol->Trans HBr Cis cis-6-Bromo-2-phenylcyclohexanone (Insoluble, Thermodynamic) Enol->Cis HBr Cis->Enol HBr Solid Precipitated Solid (Isolated Product) Cis->Solid Crystallization (Le Chatelier's Principle)

Acid-catalyzed epimerization and solubility-driven isolation of the cis-isomer.

Synthetic Implications in Drug Development

Understanding this mechanism is critical for medicinal chemists synthesizing arylcyclohexylamine derivatives, such as the NMDA receptor antagonist ketamine. A common synthetic trap is the assumption that one can synthesize a 2-amino-2-phenylcyclohexanone precursor by directly brominating 2-phenylcyclohexanone and displacing the resulting bromide[3]. Because the bromination regioselectively occurs at C6, this sequence invariably yields the pharmacologically inactive 6-amino derivative.

This regiochemical barrier is precisely why the classical Stevens synthesis of ketamine (patented in 1966) relies on a completely divergent pathway[4]. Instead of directly brominating a cyclohexanone, the Stevens method circumvents the C2-steric block by brominating a cyclopentyl ketone, forming an imine, and utilizing a thermal ring-expansion rearrangement to construct the sterically congested alpha-amino ketone core[5].

Self-Validating Experimental Protocol

To synthesize and isolate cis-6-bromo-2-phenylcyclohexanone, the following self-validating protocol utilizes solubility differentials as an In-Process Control (IPC).

Step-by-Step Methodology:

  • Enolization Initiation: Dissolve 2-phenylcyclohexanone (1.0 eq) in glacial acetic acid. Add a catalytic amount of 48% aqueous HBr.

    • Causality: The ketone requires acid catalysis to rapidly establish the keto-enol equilibrium, ensuring the C1-C6 enol is available for electrophilic attack.

  • Electrophilic Addition: Dissolve molecular bromine (Br2, 1.05 eq) in glacial acetic acid. Add this solution dropwise to the ketone mixture at room temperature under vigorous stirring.

    • Causality: Dropwise addition prevents localized high concentrations of Br2, mitigating the risk of over-bromination (dibromination) and controlling the exothermic nature of the reaction.

  • Epimerization & Precipitation: Stir the reaction mixture continuously for 3 to 4 hours at room temperature. The solution will initially turn deep orange and gradually fade as the trans isomer forms. Over time, a white crystalline solid will begin to precipitate.

    • Causality: Extended stirring in the HBr-rich medium allows the soluble kinetic trans isomer to epimerize. The precipitation of the cis isomer serves as a visual, self-validating indicator that thermodynamic conversion is occurring.

  • Isolation & Purification: Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with ice-cold diethyl ether and dry in vacuo.

    • Causality: Ice-cold ether effectively removes residual acetic acid, unreacted starting material, and traces of the soluble trans isomer without dissolving the target cis product, ensuring high stereochemical purity.

Quantitative Data Summary

The following table summarizes the key physicochemical and mechanistic parameters distinguishing the potential bromination products of 2-phenylcyclohexanone.

Property2-Bromo-2-phenylcyclohexanonetrans-6-Bromo-2-phenylcyclohexanonecis-6-Bromo-2-phenylcyclohexanone
Formation Status Sterically Blocked (Trace/None)Kinetic Product (Initial)Thermodynamic / Precipitated Product
Regiochemistry C2 ( α to phenyl group)C6 ( α to CH 2​ group)C6 ( α to CH 2​ group)
Relative Solubility N/AHigh (in AcOH / Et 2​ O)Low (in AcOH / Et 2​ O)
Role in Synthesis Historical MisassignmentTransient IntermediateIsolated Target Compound

References

  • Miller, B., & Wong, H.-S. (1972). Reactions of 2-phenylcyclohexanone derivatives. A re-examination. Tetrahedron, 28(9), 2369-2376. URL:[Link]

  • Stevens, C. L. (1966). Aminoketones and methods for their production. U.S. Patent 3,254,124.
  • Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis, 50(21), 4201–4215. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-phenylcyclohexanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physical properties, stereochemical mechanisms, and validated experimental protocols. Executive Summary 2-Bromo-6-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physical properties, stereochemical mechanisms, and validated experimental protocols.

Executive Summary

2-Bromo-6-phenylcyclohexanone (CAS: 155991-28-9) is a highly versatile halogenated cyclic ketone. Structurally, it features both a bulky phenyl group and a reactive α-bromo substituent, making it a critical intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its physical properties, the thermodynamic causality behind its stereochemical behavior, and self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling & Thermodynamic Behavior

Understanding the physical properties of 2-bromo-6-phenylcyclohexanone is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during purification.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound[1]:

PropertyValueCausality / Implication for Synthesis
CAS Number 155991-28-9Standard identifier for regulatory and inventory tracking.
Molecular Formula C₁₂H₁₃BrODictates the exact mass and isotopic distribution (79Br/81Br).
Molecular Weight 253.135 g/mol Used for precise stoichiometric calculations in catalysis.
Boiling Point 338.6 ºC (at 760 mmHg)The high boiling point is driven by the heavy bromine atom and the large surface area of the phenylcyclohexyl system, which maximizes London dispersion forces[1].
Flash Point 77.4 ºCIndicates moderate flammability; requires standard organic laboratory safety precautions[1].
LogP 3.28High lipophilicity. The compound is highly soluble in non-polar solvents (CCl₄, DCM) but insoluble in aqueous media, facilitating easy aqueous workups[1].
Vapor Pressure 9.7 × 10⁻⁵ mmHg (at 25°C)Low volatility at room temperature, minimizing inhalation risks during benchtop handling[1].

Stereochemical Dynamics: Kinetic vs. Thermodynamic Control

The bromination of 2-phenylcyclohexanone is a textbook example of stereochemical evolution driven by thermodynamic equilibration.

When 2-phenylcyclohexanone is subjected to electrophilic bromination, the initial attack yields trans-2-bromo-6-phenylcyclohexanone as the kinetic product[2]. However, the reaction environment inherently generates hydrobromic acid (HBr) as a byproduct. This acidic medium catalyzes the rapid enolization of the trans isomer.

Because the cis and trans stereoisomers readily interconvert via this enol intermediate, the system falls under thermodynamic control[3]. The cis-2-bromo-6-phenylcyclohexanone isomer (historically misidentified as 2-bromo-2-phenylcyclohexanone) is ultimately isolated. The causality here is driven by solubility: the cis isomer has a significantly lower solubility in common halogenated solvents (like CCl₄), causing it to precipitate and continuously drive the equilibrium forward via Le Chatelier’s principle[2],[3].

Stereochemistry SM 2-Phenylcyclohexanone Trans trans-2-Bromo-6-phenylcyclohexanone (Kinetic Intermediate) SM->Trans Br2 or PBr5 Cis cis-2-Bromo-6-phenylcyclohexanone (Thermodynamic Product) Trans->Cis Acid-Catalyzed Isomerization Enones Phenylcyclohex-2-en-1-ones (Dehydrobromination Mixture) Trans->Enones -HBr Cis->Trans Equilibrium Cis->Enones -HBr

Reaction pathway: Bromination of 2-phenylcyclohexanone and subsequent dehydrobromination.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of cis-2-Bromo-6-phenylcyclohexanone

This procedure utilizes low temperatures to control the exothermic nature of bromination and prevent polybromination[4].

  • Preparation: Dissolve 1.0 equivalent of 2-phenylcyclohexanone in anhydrous carbon tetrachloride (CCl₄) to achieve a 1.5 M solution. Cool the reaction flask to -5 °C using an ice-salt bath[4].

  • Reagent Addition: Equip the flask with an addition funnel containing 1.05 equivalents of molecular bromine (Br₂) or Phosphorus pentabromide (PBr₅) dissolved in CCl₄. Add the brominating agent dropwise over 30 minutes to maintain the internal temperature below 0 °C.

  • Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The generated HBr will catalyze the isomerization from the trans to the cis isomer[2].

  • Isolation: The cis isomer will begin to precipitate due to its lower solubility. Filter the precipitate and wash with cold CCl₄.

  • Self-Validation (NMR): Confirm the structure via ¹H NMR (CDCl₃). The critical diagnostic peak is the methine proton adjacent to the bromine atom, which appears as a doublet of doublets (dd) at approximately δ 4.79 ppm (J = 6.03, 12.82 Hz)[5].

Protocol B: Dehydrobromination to Phenylcyclohexenones

Elimination of HBr from 2-bromo-6-phenylcyclohexanone yields α,β-unsaturated ketones, which are highly valuable Michael acceptors.

  • Reaction: Dissolve the purified cis-2-bromo-6-phenylcyclohexanone in anhydrous DMF. Add 2.0 equivalents of lithium carbonate (Li₂CO₃) and 1.0 equivalent of lithium bromide (LiBr).

  • Heating: Heat the mixture to 120 °C for 4 hours. The basic carbonate facilitates the E2 elimination, while LiBr acts as a mild Lewis acid to assist in leaving group departure.

  • Outcome: This protocol yields a non-interconverting mixture of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one[2],[3].

Applications in Advanced Drug Development & Catalysis

1. Synthesis of Substance P Antagonists: Derivatives of 2-bromo-6-phenylcyclohexanone are fundamental building blocks in the synthesis of spirolactam-substituted amino acids and peptides. These compounds act as potent antagonists for the Neurokinin-1 (NK1) receptor, directly inhibiting Substance P. This pathway is heavily researched for the treatment of central nervous system disorders, inflammatory diseases, and migraine management[4].

2. Transition-Metal-Catalyzed α,β-Dehydrogenation: In modern synthetic methodology, 2-bromo-6-phenylcyclohexanone and its derivatives serve as critical substrates for Palladium (Pd) and Nickel (Ni)-catalyzed dehydrogenation. By utilizing allyl-metal catalysts and zinc enolate intermediates, researchers can achieve highly regioselective carbon-carbon double bond formation, bypassing traditional, harsher oxidative methods[2].

References

  • Chemsrc.2-bromo-6-phenylcyclohexan-1-one Physical Properties and Boiling Point.
  • Accounts of Chemical Research.Dehydrogenative Pd and Ni Catalysis for Total Synthesis.
  • Asian Journal of Chemistry.Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.
  • ResearchGate (Tetrahedron).Addition of Hypobromous Acid to 1-Phenylcycloalkenes.
  • United States Patent 5,387,595.Substance P Antagonists.

Sources

Exploratory

Conformational analysis of cis and trans 2-bromo-6-phenylcyclohexanone

An in-depth technical analysis of the conformational dynamics, stereoselective synthesis, and analytical characterization of 2-bromo-6-phenylcyclohexanone. The Strategic Importance of α-Bromoketones in Synthesis In the r...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the conformational dynamics, stereoselective synthesis, and analytical characterization of 2-bromo-6-phenylcyclohexanone.

The Strategic Importance of α-Bromoketones in Synthesis

In the realm of drug development and complex natural product synthesis, α-bromoketones serve as indispensable electrophilic hubs. Specifically, 2-bromo-6-phenylcyclohexanone is a highly valued intermediate utilized in the synthesis of bioactive spirocycles, fused-ring analogs, and as a precursor for palladium- and nickel-catalyzed α,β-dehydrogenation to yield conjugated enones[1].

Historically, the structural assignment of the bromination product of 2-phenylcyclohexanone was fraught with errors; the isolated product was formerly misidentified as 2-bromo-2-phenylcyclohexanone[2]. Modern crystallographic and spectroscopic analyses have since corrected this, revealing a fascinating interplay of kinetic versus thermodynamic control that dictates the formation of trans- and cis-2-bromo-6-phenylcyclohexanone[3]. Understanding the conformational causality behind these stereoisomers is critical for process chemists aiming to control downstream stereocenters.

Conformational Dynamics and Mechanistic Causality

The bromination of 2-phenylcyclohexanone is a classic demonstration of stereoelectronic control competing with thermodynamic stability.

The Kinetic Pathway (Stereoelectronic Control): The reaction initiates via the acid-catalyzed enolization of 2-phenylcyclohexanone. According to the Fürst-Plattner rule (and Corey’s principles for enol attack), the incoming electrophile (Br₂) must approach the enol double bond from an axial trajectory. This ensures continuous orbital overlap between the developing C–Br bond and the adjacent π-system of the enol. Because the bulky phenyl group (A-value ≈ 2.8 kcal/mol) strongly anchors itself in an equatorial position, the axial attack of bromine yields the trans-2-bromo-6-phenylcyclohexanone as the initial kinetic product[4]. In this (a,e) conformation, the bromine is axial and the phenyl is equatorial. The axial halogen is further stabilized by the "α-haloketone effect," which minimizes dipole-dipole repulsion between the C=O and C–Br bonds.

The Thermodynamic Pathway (Equilibration & Solubility): Despite the kinetic preference for the trans-isomer, the reaction conditions (presence of HBr) facilitate rapid enolization and epimerization at the C2 position. This establishes an equilibrium between the trans (a,e) and cis (e,e) isomers. In the cis-isomer, both the phenyl and bromine groups can occupy equatorial positions, minimizing 1,3-diaxial steric strain. Although placing the bromine equatorial increases dipole repulsion with the carbonyl, the cis-isomer exhibits significantly lower solubility in non-polar solvents (such as CCl₄ or ether)[5]. Consequently, the cis-isomer selectively crystallizes and precipitates out of the reaction mixture, driving the equilibrium forward via Le Chatelier's principle to yield cis-2-bromo-6-phenylcyclohexanone as the isolated thermodynamic product[6].

G A 2-Phenylcyclohexanone (Starting Material) B Enol Intermediate (Acid-Catalyzed) A->B H+, Br2 C trans-2-Bromo-6-phenylcyclohexanone (Kinetic Product: Br-ax, Ph-eq) B->C Axial Attack (Stereoelectronic Control) D cis-2-Bromo-6-phenylcyclohexanone (Thermodynamic Product: Br-eq, Ph-eq) C->D Acid-Catalyzed Epimerization (Solubility-Driven) D->C Equilibrium

Mechanistic pathway of bromination and epimerization of 2-phenylcyclohexanone.

Spectroscopic Characterization

Validating the stereochemistry of the isolated isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants ( J -values) of the proton at the C2 position provide direct insight into the ring's conformation[7].

Propertycis-2-bromo-6-phenylcyclohexanonetrans-2-bromo-6-phenylcyclohexanone
Relative Stereochemistry (2S, 6R) / (2R, 6S)(2S, 6S) / (2R, 6R)
Dominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Reaction Control Thermodynamic (Crystallization)Kinetic (Stereoelectronic)
¹H NMR (C2-H) δ 4.79 ppm (dd, J = 6.03, 12.82 Hz) δ 3.72 ppm (dd, J = 5.12, 12.45 Hz)
¹³C NMR (C=O) δ 203.45 ppm δ 202.21 ppm
IR (C=O stretch) 1727 cm⁻¹1712 cm⁻¹

Data Note: The presence of large axial-axial coupling constants ( J>12 Hz) in both isolated datasets suggests that in solution, the conformational landscape may involve complex averaging or twist-boat contributions to alleviate localized dipole repulsions, a phenomenon well-documented in highly substituted cyclohexanones[7].

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in analytical checkpoints (a self-validating system) for the synthesis and isolation of cis-2-bromo-6-phenylcyclohexanone.

Step 1: Dissolution and Activation

  • Action: Dissolve 1.0 equivalent of 2-phenylcyclohexanone in anhydrous carbon tetrachloride (CCl₄) or diethyl ether at 0–5 °C.

  • Validation Check: Ensure complete dissolution. The low temperature is critical to suppress uncontrolled radical bromination pathways.

Step 2: Electrophilic Bromination

  • Action: Add 1.05 equivalents of Br₂ dropwise over 30 minutes.

  • Validation Check: The immediate decolorization of the bromine drop confirms the rapid reaction with the enol tautomer. The evolution of HBr gas (detectable via pH paper at the flask exhaust) validates the substitution event.

Step 3: Thermodynamic Equilibration

  • Action: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The generated HBr acts as the catalyst for epimerization.

  • Validation Check: An aliquot taken for crude ¹H NMR at this stage will show a mixture of cis and trans isomers, confirming that equilibration is underway.

Step 4: Crystallization-Driven Isolation

  • Action: Cool the mixture to -10 °C. The cis-isomer, possessing lower solubility, will begin to precipitate as a white crystalline solid.

  • Validation Check: The formation of the precipitate actively drives the equilibrium. If precipitation is slow, seeding the solution with a known crystal of the cis-isomer will initiate nucleation.

Step 5: Filtration and Verification

  • Action: Filter the precipitate and wash with cold hexanes.

  • Validation Check: Perform a melting point analysis and ¹H NMR on the solid. A clean doublet of doublets at ~4.79 ppm confirms the isolation of the pure cis-isomer[7].

Workflow S1 Step 1: Dissolution Dissolve 2-phenylcyclohexanone in CCl4 S2 Step 2: Bromination Dropwise addition of Br2 at 0-5 °C S1->S2 S3 Step 3: Equilibration Stir with HBr to promote epimerization S2->S3 S4 Step 4: Crystallization Precipitation of the cis-isomer S3->S4 S5 Step 5: Isolation Filtration and verification via NMR S4->S5

Step-by-step self-validating experimental workflow for the synthesis and isolation of the cis-isomer.

Downstream Applications in Drug Development

The isolated cis- and trans-bromoketones are not merely academic curiosities; they are highly functionalized building blocks. Dehydrobromination of these isomers yields a mixture of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one[2]. These α,β-unsaturated systems are critical Michael acceptors used in the synthesis of neurokinin (NK1) receptor antagonists and substance P inhibitors, which are targeted for treating central nervous system disorders and inflammatory diseases[8].

Furthermore, recent advancements in organometallic chemistry utilize these cyclic frameworks to study Pd- and Ni-catalyzed α,β-dehydrogenation via organozinc intermediates, allowing process chemists to install double bonds with exceptional atom economy and regiocontrol[6].

References

  • Dehydrogenative Pd and Ni Catalysis for Total Synthesis Accounts of Chemical Research 1

  • Amino Acids and Amino Sugars from Bromodeoxyaldonolactones ResearchGate / J MOL STRUCT 2

  • Addition of Hypobromous Acid to 1-Phenylcycloalkenes ResearchGate4

  • United States Patent: Substance P Antagonists Google Patents 8

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom Asian Journal of Chemistry 7

  • Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates The Journal of Organic Chemistry 6

Sources

Foundational

Toxicity, safety data, and SDS for 2-bromo-6-phenylcyclohexanone

Technical Whitepaper: Physicochemical Dynamics, Toxicity Profiling, and Safe Handling of 2-Bromo-6-phenylcyclohexanone Executive Summary 2-Bromo-6-phenylcyclohexanone (CAS: 155991-28-9) is a highly specialized α-halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Dynamics, Toxicity Profiling, and Safe Handling of 2-Bromo-6-phenylcyclohexanone

Executive Summary

2-Bromo-6-phenylcyclohexanone (CAS: 155991-28-9) is a highly specialized α-halogenated ketone utilized extensively in advanced organic synthesis, particularly in the construction of complex polycyclic frameworks and dehydrogenation methodologies[1]. For drug development professionals and synthetic chemists, mastering the stereochemical nuances, reactivity, and toxicological hazards of this compound is paramount. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and safety data, grounded in field-proven experimental protocols.

Physicochemical Profiling and Structural Dynamics

Understanding the physical properties of 2-bromo-6-phenylcyclohexanone is the first step in predicting its behavior in both synthetic and biological systems.

Table 1: Quantitative Physicochemical Data [2] | Property | Value | | :--- | :--- | | CAS Number | 155991-28-9 | | Molecular Formula | C12​H13​BrO | | Molecular Weight | 253.13 g/mol | | Boiling Point | 338.6 ºC at 760 mmHg | | Flash Point | 77.4 ºC | | LogP | 3.28670 | | Topological Polar Surface Area (TPSA) | 17.07 Ų |

Stereochemical Causality: The synthesis of 2-bromo-6-phenylcyclohexanone via the bromination of 2-phenylcyclohexanone is a classic example of kinetic versus thermodynamic control. The initial electrophilic addition of bromine yields trans-2-bromo-6-phenylcyclohexanone as the kinetic product[1]. However, α-bromo ketones are highly prone to enolization in the presence of trace acid (such as the HBr generated during the reaction). This enolization allows the stereocenter at the bromine-bearing carbon to epimerize. Because the cis-isomer exhibits significantly lower solubility in common reaction solvents (e.g., acetic acid or ether), it selectively precipitates out of solution. This precipitation continuously removes the cis-isomer from the liquid phase, driving the Le Chatelier equilibrium entirely toward the thermodynamic cis-product[3].

Stereochemistry N1 2-Phenylcyclohexanone (Starting Material) P1 Bromination (Br2, Solvent) N1->P1 N2 trans-2-Bromo-6-phenylcyclohexanone (Kinetic Product) P1->N2 Initial Attack P2 Acid-Catalyzed Epimerization (H+) N2->P2 Enolization N3 cis-2-Bromo-6-phenylcyclohexanone (Thermodynamic Product) P2->N3 Equilibrium Shift via Precipitation

Fig 1: Kinetic vs. thermodynamic pathways in the synthesis of 2-bromo-6-phenylcyclohexanone.

Toxicological Profile and Safety Data (SDS) Fundamentals

As an α-bromo ketone, 2-bromo-6-phenylcyclohexanone presents distinct occupational hazards that must be managed with rigorous institutional safety protocols.

Mechanistic Toxicology: The toxicity of this compound is driven by the extreme electrophilicity of the α-carbon. The adjacent carbonyl group withdraws electron density, while the bulky bromide ion serves as an excellent leaving group. This creates a highly reactive site for SN​2 alkylation.

  • Lachrymatory and Irritant Effects: In biological systems, the compound rapidly alkylates nucleophilic sulfhydryl (-SH) groups on sensory receptors (such as the TRPA1 ion channel). This covalent modification triggers an influx of calcium ions, depolarizing the nerve and causing severe nociceptive (pain) and lachrymatory (tearing) responses.

  • Cellular Toxicity: Systemic absorption leads to the depletion of intracellular antioxidants, primarily glutathione (GSH). The spontaneous or Glutathione S-Transferase (GST)-catalyzed conjugation of the α-bromo ketone with GSH induces oxidative stress, potentially leading to cytotoxicity and protein adduct formation.

Standard Safety Data Sheet (SDS) Classifications: Based on its structural class, the compound falls under several critical GHS hazard categories:

  • Skin Irritation (Category 2): Causes severe skin irritation and potential sensitization[2].

  • Eye Irritation (Category 2A): Causes serious eye irritation; acts as a potent lachrymator[2].

  • STOT SE (Category 3): May cause respiratory irritation upon inhalation of vapors or dust[2].

ToxicityPathway A 2-Bromo-6-phenylcyclohexanone (Electrophilic α-Bromo Ketone) C SN2 Alkylation (Covalent Binding) A->C B Biological Nucleophiles (Glutathione, TRPA1 Thiols) B->C D Antioxidant Depletion (Oxidative Stress) C->D E Receptor Activation (Substance P Release) C->E F Cellular Toxicity & Severe Lachrymation D->F E->F

Fig 2: Molecular mechanism of toxicity and lachrymatory action via SN2 alkylation.

Experimental Protocol: Self-Validating Synthesis and Dehydrobromination

To ensure both safety and high yield, the following protocol outlines the synthesis of the cis-isomer and its subsequent use in dehydrobromination to form phenylcyclohexenones[1].

Phase 1: Bromination and Isolation

  • Reaction Setup: Dissolve 1.0 equivalent of 2-phenylcyclohexanone in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion transition state and provides the mildly acidic environment necessary for downstream isomerization.

  • Bromine Addition: Cool the flask to 10°C. Add 1.05 equivalents of Br2​ dropwise over 30 minutes.

    • Causality: Controlling the temperature and addition rate prevents exothermic runaway and suppresses the formation of undesired α,α -dibrominated byproducts.

  • Isomerization: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The HBr byproduct catalyzes the enolization of the initially formed trans-isomer. As the cis-isomer forms, its low solubility causes it to precipitate, driving the reaction to completion[3].

  • Validation Checkpoint: Filter the white precipitate and wash with cold diethyl ether. Verify the stereochemistry using 1H NMR. The axial proton at C2 in the cis-isomer will display a distinct large coupling constant ( Jaa​≈10−12 Hz) with the adjacent axial proton at C3, confirming the stereochemical assignment before proceeding.

Phase 2: Dehydrobromination

  • Elimination Setup: Suspend the validated cis-2-bromo-6-phenylcyclohexanone in dimethylformamide (DMF). Add 2.0 equivalents of lithium carbonate ( Li2​CO3​ ) and 1.0 equivalent of lithium bromide (LiBr).

  • Thermal Activation: Heat the mixture to 120°C for 2 hours.

    • Causality: The base ( Li2​CO3​ ) promotes an E2 elimination mechanism. The addition of LiBr accelerates the reaction by facilitating a highly reactive intermediate state. This yields a mixture of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one[4].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the UV-active starting material spot and the appearance of lower Rf​ conjugated enone spots validate the successful elimination.

Handling, Storage, and Risk Mitigation

Due to its lachrymatory and alkylating properties, strict engineering controls are required:

  • Ventilation: All manipulations must be performed in a certified Class II chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat are mandatory. Neoprene gloves are recommended for prolonged handling due to the high LogP (3.28) which facilitates rapid dermal penetration[2].

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Keep away from strong bases, nucleophiles (amines, thiols), and oxidizing agents to prevent premature degradation or hazardous polymerization.

References

  • Dehydrogenative Pd and Ni Catalysis for Total Synthesis | Accounts of Chemical Research, ACS Publications. URL:[Link]

  • 2-溴-6-苯基环己酮_沸点 - cas号查询, ChemSrc. URL:[Link]

  • ChemInform Abstract: Pd-Catalyzed C-H Olefination of (Hetero)Arenes by Using Saturated Ketones as an Olefin Source, ResearchGate. URL:[Link]

  • An Efficient Pd@Pro-GO Heterogeneous Catalyst for the α, β-Dehydrogenation of Saturated Aldehyde and Ketones, ResearchGate. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Alpha-Bromo Ketones

Introduction Alpha-bromo ketones are a pivotal class of organic compounds, serving as versatile intermediates in a wide array of synthetic transformations and as key structural motifs in pharmacologically active molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alpha-bromo ketones are a pivotal class of organic compounds, serving as versatile intermediates in a wide array of synthetic transformations and as key structural motifs in pharmacologically active molecules. Their reactivity, largely governed by the presence of two electrophilic centers and the influence of the bromine atom, makes them invaluable in drug development and chemical research. Consequently, the ability to unambiguously identify and characterize these molecules is of paramount importance.

Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and profound structural insights based on the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns. This guide provides an in-depth exploration of the characteristic fragmentation pathways of alpha-bromo ketones under electron ionization (EI), offering the detailed, field-proven insights required by researchers, scientists, and drug development professionals. We will delve into the causality behind the observed fragmentation, grounding the discussion in the fundamental principles of physical organic chemistry.

The Signature of Bromine: A Non-Negotiable Starting Point

Before dissecting specific fragmentation pathways, one must recognize the unequivocal signature of bromine in a mass spectrum. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio results in a characteristic isotopic cluster for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two m/z units.[3] The presence of this doublet is the first and most definitive clue that a molecule contains a single bromine atom and is a cornerstone of spectral interpretation for these compounds.[1]

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br78.918350.69
⁸¹Br80.916349.31
Table 1: Natural Isotopic Abundance of Bromine. This near 1:1 ratio is the foundation for identifying brominated compounds in mass spectrometry.[1]

Core Fragmentation Mechanisms in Alpha-Bromo Ketones

Upon electron ionization, alpha-bromo ketones form a molecular ion (M⁺˙) which is often unstable and undergoes a series of predictable fragmentation reactions. The primary driving forces for this fragmentation are the presence of the carbonyl group, which can stabilize adjacent positive charges, and the C-Br bond, which is a common cleavage site.

The principal fragmentation pathways are:

  • Alpha (α)-Cleavage: The most dominant fragmentation pathway for ketones.[4][5]

  • Cleavage of the Carbon-Bromine Bond: A facile process leading to the loss of a bromine radical.

  • McLafferty Rearrangement: A characteristic rearrangement of carbonyl compounds, contingent on the structure.[6][7]

Alpha (α)-Cleavage: The Ketone's Primary Story

Alpha-cleavage is the cleavage of a bond adjacent to the carbonyl group.[8] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion, which is a very stable cationic species.[9][10] For an alpha-bromo ketone with the general structure R-CO-CH(Br)-R', two primary α-cleavage pathways are possible:

  • Cleavage 'a': Loss of the R'CH(Br)• radical to form the R-C≡O⁺ acylium ion.

  • Cleavage 'b': Loss of the R• radical to form the [O≡C-CH(Br)-R']⁺ acylium ion.

The relative abundance of the resulting fragment ions depends on the stability of the radical lost; the pathway that expels the more stable radical will typically be favored.[5] For example, if R is a simple methyl group and R'CH(Br) is a larger brominated alkyl group, the loss of the larger, more stable radical is often preferred.

A classic example is the fragmentation of an aromatic ketone like 4'-bromoacetophenone, where α-cleavage leads to the loss of a methyl radical (•CH₃) to form the stable bromobenzoyl cation.[11]

Cleavage of the Carbon-Bromine Bond

Halogens are readily lost during mass spectrometry fragmentation. The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br), producing a [M-Br]⁺ ion. This peak will be observed at m/z values corresponding to the molecular weight minus 79 and 81. The resulting cation is stabilized by the adjacent carbonyl group. This fragmentation is a strong diagnostic indicator for the presence of bromine, especially when the characteristic M/M+2 isotopic pattern is absent in the fragment ion, confirming the loss of the halogen.

The McLafferty Rearrangement: A Structural Litmus Test

The McLafferty rearrangement is a highly specific fragmentation that occurs in carbonyl compounds possessing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[7][12] The mechanism proceeds through a six-membered cyclic transition state, wherein the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[13] This results in the formation of a neutral alkene and a new radical cation.[7]

For an alpha-bromo ketone, this rearrangement is only possible if the "R" group (from R-CO-CH(Br)-R') is at least a propyl chain (i.e., has a γ-hydrogen). If the structural requirements are not met, the McLafferty rearrangement will not occur, and its absence in the spectrum is as informative as its presence.[7]

Visualizing the Fragmentation Pathways

To better understand the interplay of these mechanisms, consider the fragmentation of a generic alpha-bromo ketone, 1-bromo-2-pentanone.

G cluster_main Fragmentation of 1-Bromo-2-pentanone cluster_alpha α-Cleavage cluster_alphab α-Cleavage cluster_br C-Br Cleavage cluster_mclafferty McLafferty Rearrangement MolIon [CH3CH2CH2-CO-CH2Br]⁺˙ Molecular Ion (M⁺˙) m/z 164/166 A_Cleavage Loss of •CH2Br (Cleavage 'a') MolIon->A_Cleavage B_Cleavage Loss of •CH2CH2CH3 (Cleavage 'b') MolIon->B_Cleavage Br_Cleavage Loss of •Br MolIon->Br_Cleavage McLafferty γ-H Transfer MolIon->McLafferty Acylium_A [CH3CH2CH2CO]⁺ Propionyl Cation m/z 71 A_Cleavage->Acylium_A Acylium_B [BrCH2CO]⁺ Bromoacetyl Cation m/z 121/123 B_Cleavage->Acylium_B M_Br_Ion [M-Br]⁺ m/z 85 Br_Cleavage->M_Br_Ion McLafferty_Ion [CH2=C(OH)CH2Br]⁺˙ Enol Radical Cation m/z 136/138 McLafferty->McLafferty_Ion Neutral Neutral Loss: Ethene (C2H4)

Caption: Key fragmentation pathways for 1-bromo-2-pentanone.

Experimental Protocol: GC-MS Analysis of Alpha-Bromo Ketones

The following outlines a standard, self-validating protocol for the analysis of alpha-bromo ketones using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a clean, interpretable mass spectrum for structural elucidation.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified alpha-bromo ketone in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).[11] The choice of solvent is critical; it must not co-elute with the analyte or interfere with ionization.
  • Vortex the sample to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of 10-100 µg/mL. This prevents detector saturation and peak tailing.

2. GC-MS System Configuration:

  • Inlet: Split/Splitless injector. A split injection (e.g., 50:1 ratio) is recommended for initial screening to avoid column overload.
  • Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable. A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is a robust choice.
  • Oven Temperature Program:
  • Initial Temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5-10 minutes to ensure all components are eluted.
  • Rationale: This program provides good separation for a wide range of volatile and semi-volatile compounds. The initial hold allows for sharp peak focusing at the head of the column.

3. Mass Spectrometer Settings (EI Source):

  • Ionization Energy: 70 eV. This is the industry standard energy that maximizes ionization efficiency and produces reproducible, library-searchable fragmentation patterns.[14]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500. This range is broad enough to capture the molecular ion and key fragments of most common alpha-bromo ketones.
  • Solvent Delay: 3-4 minutes. This prevents the high concentration of solvent from entering the MS source, which would suppress the analyte signal and shorten filament life.

4. Data Analysis Workflow:

  • Identify the chromatographic peak corresponding to the alpha-bromo ketone.
  • Extract the mass spectrum from this peak, ensuring to subtract background ions from a nearby region of the chromatogram.
  • Examine the high m/z region for the characteristic M/M+2 isotopic pattern of the molecular ion.
  • Identify key fragment ions and propose fragmentation pathways (α-cleavage, loss of Br, McLafferty rearrangement).
  • Compare the observed spectrum against a spectral library (e.g., NIST/EPA/NIH) for confirmation if available.

"SamplePrep" [label="1. Sample Preparation\n(1 mg/mL in DCM)"]; "Injection" [label="2. GC Injection\n(1 µL, Split Mode)"]; "Separation" [label="3. Chromatographic Separation\n(GC Column)"]; "Ionization" [label="4. EI Ionization\n(70 eV)"]; "MassAnalysis" [label="5. Mass Analysis\n(Quadrupole)"]; "Detection" [label="6. Ion Detection"]; "DataProcessing" [label="7. Data Processing\n(Spectral Extraction)"];

"SamplePrep" -> "Injection" -> "Separation" -> "Ionization" -> "MassAnalysis" -> "Detection" -> "DataProcessing"; }

Caption: General workflow for GC-MS analysis of alpha-bromo ketones.

Conclusion

The mass spectrometric fragmentation of alpha-bromo ketones is a predictable process governed by the interplay of the carbonyl group and the bromine substituent. A systematic analysis of the mass spectrum, beginning with the identification of the bromine isotopic pattern, followed by the elucidation of characteristic α-cleavage, C-Br bond scission, and potential McLafferty rearrangement pathways, allows for confident structural determination. The experimental protocols and mechanistic insights provided in this guide serve as a robust framework for researchers and drug development professionals to effectively utilize mass spectrometry in the characterization of these important chemical entities.

References

  • Alpha (α) Cleavage - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones . (2025, May 22). JoVE. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax . (2023, September 20). OpenStax. Retrieved from [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved from [Link]

  • mass spectra - the M+2 peak . (n.d.). Chemguide. Retrieved from [Link]

  • Mass spectrometry . (n.d.). Retrieved from [Link]

  • 6.7: Other Important Isotopes- Br and Cl - Chemistry LibreTexts . (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry . (2018, September 21). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation . (n.d.). Retrieved from [Link]

  • Ch13 - Mass Spectroscopy . (n.d.). University of Calgary. Retrieved from [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones . (2014, February 13). YouTube. Retrieved from [Link]

  • McLafferty Rearrangement - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electron ionization - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • 19.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts . (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • McLafferty rearrangement - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies . (n.d.). NPTEL. Retrieved from [Link]

  • GCMS Section 6.11.1 . (n.d.). Whitman College. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Regioselective Synthesis of 2-Bromo-6-phenylcyclohexanone via Kinetically Controlled Enolate Formation

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the regioselective synthesis of 2-bromo-6-phenylcyclohexanone from 2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the regioselective synthesis of 2-bromo-6-phenylcyclohexanone from 2-phenylcyclohexanone. The α-bromination of unsymmetrical ketones often yields a mixture of constitutional isomers, posing significant purification challenges. The presented methodology leverages the principles of kinetic versus thermodynamic control to selectively form the less substituted enolate, thereby directing bromination to the C-6 position. This guide elucidates the mechanistic rationale behind the procedural choices, offers a step-by-step experimental protocol, and includes critical safety information for handling hazardous reagents. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this versatile synthetic intermediate.

Mechanistic Strategy: The Imperative of Kinetic Control

The synthesis of 2-bromo-6-phenylcyclohexanone from its parent ketone presents a classic regioselectivity challenge. 2-Phenylcyclohexanone possesses two distinct α-carbons, C-2 and C-6, where deprotonation can occur to form an enolate intermediate necessary for subsequent electrophilic attack by bromine.

  • The Thermodynamic Pathway (C-2 Deprotonation): The α-proton at the C-2 position is rendered more acidic due to the electron-withdrawing inductive effect and resonance stabilization provided by the adjacent phenyl group. Deprotonation at this site leads to the formation of a conjugated, more substituted enolate. This enolate is the more thermodynamically stable intermediate[1]. Under equilibrium conditions (e.g., using a weaker base like an alkoxide at higher temperatures), this thermodynamic enolate would be the predominant species, leading to the undesired 2-bromo-2-phenylcyclohexanone isomer[2].

  • The Kinetic Pathway (C-6 Deprotonation): The α-protons at the C-6 position are less sterically hindered. A strong, bulky, non-nucleophilic base will preferentially abstract a proton from this more accessible site[3]. This process is faster, leading to the "kinetic enolate." To ensure this less stable enolate is the reactive species, the reaction must be conducted under irreversible conditions, typically at very low temperatures (-78 °C) to prevent equilibration to the more stable thermodynamic form[4]. Lithium diisopropylamide (LDA) is the base of choice for this purpose due to its high basicity (pKa of diisopropylamine is ~36) and significant steric bulk, which favors rapid, irreversible deprotonation at the less hindered C-6 position[2][5].

The strategic foundation of this protocol is therefore to generate the kinetic enolate quantitatively and "trap" it with an electrophilic bromine source before it can rearrange.

G cluster_start Starting Material cluster_conditions Reaction Pathways cluster_products Products Start 2-Phenylcyclohexanone Kinetic Kinetic Enolate (at C-6) Start->Kinetic LDA, THF -78 °C Thermo Thermodynamic Enolate (at C-2) Start->Thermo NaOEt, EtOH Room Temp (Equilibrium) DesiredProduct 2-Bromo-6-phenylcyclohexanone (Desired Product) Kinetic->DesiredProduct + Br₂ -78 °C SideProduct 2-Bromo-2-phenylcyclohexanone (Side Product) Thermo->SideProduct + Br₂

Figure 1. Controlling regioselectivity in the bromination of 2-phenylcyclohexanone.

Safety Precautions: A Non-Negotiable Prerequisite

Chemical synthesis demands a rigorous adherence to safety protocols. The reagents used in this procedure are hazardous and require careful handling in a controlled laboratory environment.

  • Bromine (Br₂): Elemental bromine is extremely toxic, corrosive, and poses a significant environmental hazard[6][7]. It is fatal if inhaled and causes severe skin burns and eye damage[6]. All manipulations involving liquid bromine or its concentrated solutions must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat[8][9]. A spill kit containing a neutralizing agent, such as 1 M sodium thiosulfate or sodium carbonate solution, must be readily accessible[6][8]. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek urgent medical attention[10].

  • Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent, especially in solution, and can ignite spontaneously on contact with air or moisture. It is also corrosive. Handle LDA solutions under a dry, inert atmosphere (e.g., nitrogen or argon). Use syringes and cannulation techniques that have been properly dried.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure there are no ignition sources in the vicinity of the experiment. Work in a well-ventilated area, away from open flames or hot plates.

Experimental Protocol

This protocol details the synthesis of 2-bromo-6-phenylcyclohexanone on a 10 mmol scale. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon before use.

Materials and Reagents
Reagent/MaterialGradeQuantityNotes
2-Phenylcyclohexanone>98% Purity1.74 g (10.0 mmol)Ensure it is dry before use.
DiisopropylamineRedistilled, >99.5%1.54 mL (11.0 mmol)Store over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanes4.4 mL (11.0 mmol)Titrate prior to use for accurate molarity.
Bromine (Br₂)Reagent Grade0.51 mL (10.0 mmol)Handle with extreme caution in a fume hood.
Tetrahydrofuran (THF)Anhydrous, >99.9%~100 mLFreshly distilled from sodium/benzophenone.
Saturated aq. NH₄Cl-50 mLFor quenching the reaction.
Saturated aq. Na₂S₂O₃-50 mLFor neutralizing excess bromine.
Diethyl etherAnhydrous~150 mLFor extraction.
Brine (Saturated aq. NaCl)-50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 gFor drying the organic phase.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Procedure

G A 1. Prepare LDA Solution - Add diisopropylamine to dry THF. - Cool to -78 °C (dry ice/acetone bath). - Add n-BuLi dropwise, stir for 30 min. B 2. Form Kinetic Enolate - Prepare solution of 2-phenylcyclohexanone in dry THF. - Add ketone solution dropwise to LDA at -78 °C. - Stir for 1 hour at -78 °C. A->B C 3. Bromination (Enolate Trapping) - Add Br₂ to the reaction mixture dropwise at -78 °C. - The deep red/brown color of Br₂ should disappear upon addition. B->C D 4. Reaction Quench - After stirring for 30 min, slowly add sat. aq. NH₄Cl solution. - Allow the mixture to warm to room temperature. C->D E 5. Workup & Extraction - Transfer to a separatory funnel. - Wash with sat. aq. Na₂S₂O₃ to remove excess Br₂. - Extract aqueous layer with diethyl ether (3x). D->E F 6. Isolation - Combine organic layers, wash with brine. - Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. E->F G 7. Purification - Purify the crude oil by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate). F->G

Figure 2. Step-by-step experimental workflow for the synthesis.

  • Preparation of LDA (In Situ): To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 40 mL of anhydrous THF and diisopropylamine (1.54 mL, 11.0 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Kinetic Enolate Formation: In a separate dry flask, dissolve 2-phenylcyclohexanone (1.74 g, 10.0 mmol) in 20 mL of anhydrous THF. Using a syringe, add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Bromination: Add bromine (0.51 mL, 10.0 mmol) dropwise to the enolate solution at -78 °C. The characteristic bromine color should dissipate upon addition. A slight excess of bromine may be required to consume all the enolate, but this can lead to side products. The reaction is typically rapid.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Wash the mixture with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. The organic layer should become colorless. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Isolation: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing polarity to 95:5 hexanes:ethyl acetate) to afford 2-bromo-6-phenylcyclohexanone as a colorless liquid. A literature report indicates a yield of 38% for the (2S,6R) diastereomer[11].

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR: A literature report for (2S,6R)-2-Bromo-6-phenylcyclohexanone shows characteristic signals at δ = 7.37 (m, 5H, Ar-H), 4.79 (dd, 1H, J = 6.03 and 12.82 Hz, CH-Br)[11].

  • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons, and the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi; insufficient drying of glassware/reagents; temperature rising above -78 °C.Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Maintain the -78 °C bath by adding dry ice as needed.
Formation of 2-Bromo-2-phenyl Isomer Equilibration to the thermodynamic enolate occurred. The temperature was too high, or a weaker base was used.Ensure the temperature is strictly maintained at -78 °C throughout the enolate formation and bromination steps. Ensure the LDA is prepared correctly and used in slight excess (1.1 equivalents). Add the ketone to the LDA, not the other way around.
Dibrominated Products Observed Excess bromine was used, or the enolate reacted with the α-bromo ketone product to form a new enolate.Use a stoichiometric amount of bromine. Ensure rapid and efficient stirring during bromine addition at -78 °C to avoid localized high concentrations.
Starting Material Recovered Incomplete deprotonation; LDA was quenched before the addition of the ketone.Ensure the quality and exact molarity of the n-BuLi. Add the ketone solution slowly to allow sufficient time for deprotonation.

Conclusion

The regioselective synthesis of 2-bromo-6-phenylcyclohexanone is reliably achieved through a kinetically controlled bromination protocol. By employing a strong, sterically hindered base like LDA at low temperatures, the formation of the less substituted C-6 enolate is favored, allowing for its efficient trapping with bromine. Strict adherence to anhydrous and low-temperature conditions, along with rigorous safety protocols for handling hazardous reagents, is essential for the successful and safe execution of this valuable transformation.

References

  • Seeman, J. I., & Farone, W. A. (1998). Aggregation and Reactivity of the Lithium Enolate of 2-Biphenylylcyclohexanone in Tetrahydrofuran 1. The Journal of Organic Chemistry, 63(13), 4125–4134. [Link]

  • Tüfekçi, N., & Tanyeli, C. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Turkish Journal of Chemistry, 31(1), 109-116. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Chem.ucalgary.ca. Retrieved March 2026, from [Link]

  • CLEAPSS. (2026). Student safety sheets 55 Bromine. Cleapss.org.uk. [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone. Organic Syntheses, 79, 84. [Link]

  • Royal Society of Chemistry. (2026, March 3). Handling liquid bromine and preparing bromine water. Education.rsc.org. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dollychem.com. [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tatachemicals.com. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Cdc.gov. [Link]

  • University of Wisconsin-Madison. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Pages.chem.wisc.edu. Retrieved March 2026, from [Link]

  • Rzepa, H. (2013, November 5). Kinetic vs thermodynamic enolization. Henry Rzepa's Blog. [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Reddit. (2019, July 12). Thermodynamic vs kinetic enolate. r/Mcat. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

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Application

Introduction: The Strategic Importance of α-Bromophenylcyclohexanones

An In-Depth Guide to the Regioselective Bromination of Phenylcyclohexanones In the landscape of modern organic synthesis, α-haloketones are pivotal intermediates. Their dual reactivity—the electrophilic carbonyl carbon a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Bromination of Phenylcyclohexanones

In the landscape of modern organic synthesis, α-haloketones are pivotal intermediates. Their dual reactivity—the electrophilic carbonyl carbon and the adjacent carbon susceptible to nucleophilic attack or elimination—makes them exceptionally versatile building blocks. Specifically, α-bromophenylcyclohexanones serve as crucial precursors in the development of pharmaceuticals, agrochemicals, and complex molecular architectures. The phenylcyclohexanone scaffold is present in numerous biologically active compounds, and the ability to selectively introduce a bromine atom at a specific α-position is paramount for subsequent functionalization, such as carbon-carbon bond formation or the introduction of heteroatoms.

The primary challenge in the bromination of unsymmetrical ketones like 2- and 3-phenylcyclohexanone lies in controlling the regioselectivity. These molecules possess multiple, non-equivalent α-protons, leading to potential mixtures of constitutional isomers. Achieving high selectivity for a single brominated product is often the difference between an efficient synthetic route and a laborious, low-yielding separation process. This guide provides a detailed exploration of the reagents and methodologies designed to master this selectivity, grounded in a mechanistic understanding of kinetic versus thermodynamic control.

Pillar 1: The Mechanistic Dichotomy of Regioselectivity

The regiochemical outcome of the α-bromination of a ketone is fundamentally governed by the structure of the reactive intermediate: the enol or the enolate. The choice of reaction conditions—acidic or basic—determines which intermediate is formed and, consequently, which product dominates.

Acid-Catalyzed Bromination: The Thermodynamic Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The acid catalyst protonates the carbonyl oxygen, which accelerates the tautomerization to the enol form.[1][3] For an unsymmetrical ketone, there is an equilibrium between the more substituted and less substituted enol. The more substituted enol is generally more stable due to the stabilizing effect of alkyl groups on the double bond. This more stable enol is the thermodynamic enol . Because this equilibrium is established prior to the rate-determining bromination step, the reaction favors the product derived from the most stable intermediate.[4][5]

  • Key Principle: Acid-catalyzed reactions, often conducted at higher temperatures or for longer durations to allow equilibrium to be reached, typically yield the thermodynamic product , where bromine is introduced at the more substituted α-carbon.[6][7][8][9]

Base-Promoted Bromination: The Kinetic Pathway

In the presence of a base, a proton is removed from the α-carbon to form an enolate anion. The rate of proton removal is sensitive to steric hindrance. Protons on a less substituted carbon are more accessible and are therefore removed more quickly.[6] The enolate formed from deprotonation at the less hindered site is known as the kinetic enolate . If this enolate is trapped with a brominating agent before it can equilibrate to the more stable (thermodynamic) enolate, the reaction is under kinetic control.

  • Key Principle: Base-promoted reactions, especially with sterically hindered bases at low temperatures and with short reaction times, favor the kinetic product , with bromination occurring at the less substituted α-carbon.[6][7][9][10]

Caption: Logical flow of regioselectivity in ketone bromination.

Pillar 2: Reagents and Field-Proven Protocols

The choice of brominating agent is as critical as the catalytic conditions. Different reagents offer unique advantages in terms of handling, selectivity, and reaction mildness.

Reagent 1: Molecular Bromine (Br₂) under Acidic Conditions

Molecular bromine is the classic, most straightforward reagent for electrophilic α-bromination.[11] When used with an acid catalyst, it reliably provides the thermodynamically favored product.

  • Mechanism Insight: The reaction is catalyzed by acids like acetic acid (HOAc) or HBr, which promote the formation of the more stable, substituted enol.[1][2] This enol, being an electron-rich alkene, acts as the nucleophile that attacks Br₂.[1][3] For 3-phenylcyclohexanone, this leads to selective bromination at the C2 position, which is more substituted than the C6 position. For 2-phenylcyclohexanone, the C2 position is both tertiary and benzylic, making the corresponding enol highly favored, leading to bromination at C2.

Protocol 1: Thermodynamic Bromination of 4-Phenylcyclohexanone with Br₂

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylcyclohexanone (10 mmol, 1.74 g) in 30 mL of glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (11 mmol, 0.56 mL) in 10 mL of glacial acetic acid dropwise over 20 minutes at room temperature. The characteristic red-brown color of bromine should disappear as the reaction proceeds.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by sodium thiosulfate solution (to quench any remaining Br₂), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Reagent 2: N-Bromosuccinimide (NBS)

NBS is a crystalline solid, making it a safer and more convenient bromine source than liquid Br₂.[12] It can participate in both electrophilic and radical pathways, and the choice of conditions dictates the regiochemical outcome. For α-bromination of ketones, it is typically used with an acid catalyst to mirror the reactivity of Br₂.[13]

  • Mechanism Insight: In the presence of an acid catalyst (e.g., p-TsOH), NBS serves as an electrophilic bromine source for the enol intermediate.[13][14] The reaction proceeds analogously to the Br₂/H+ system, yielding the thermodynamic product. Solvent choice can be critical; polar solvents favor the ionic pathway, while non-polar solvents like CCl₄, especially with a radical initiator, would favor a radical mechanism.[12][13][14][15]

Protocol 2: Acid-Catalyzed Bromination of 3-Phenylcyclohexanone with NBS

  • Reaction Setup: To a 50 mL flask, add 3-phenylcyclohexanone (5 mmol, 0.87 g), N-bromosuccinimide (5.5 mmol, 0.98 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg).

  • Solvent Addition: Add 20 mL of chloroform (CHCl₃).

  • Reaction Execution: Stir the mixture at room temperature for 6-8 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-3-phenylcyclohexanone.

Reagent 3: Copper(II) Bromide (CuBr₂)

CuBr₂ is an exceptionally mild and highly selective reagent for the α-monobromination of ketones.[16][17] It often provides excellent yields where other methods fail or lead to complex product mixtures.[18]

  • Mechanism Insight: CuBr₂ serves a dual role: it acts as a Lewis acid to catalyze enolization and simultaneously serves as the source of electrophilic bromine.[19] The reaction typically proceeds heterogeneously in a refluxing solvent mixture like chloroform-ethyl acetate.[16][20] This method is renowned for its high selectivity for monobromination, as the Cu(I)Br byproduct that forms is much less reactive.[16]

Caption: General experimental workflow for CuBr₂ bromination.

Protocol 3: Selective Monobromination of 2-Phenylcyclohexanone with CuBr₂

  • Reaction Setup: In a 100 mL flask equipped with a reflux condenser, suspend copper(II) bromide (12 mmol, 2.68 g) in 25 mL of ethyl acetate.

  • Substrate Addition: Add a solution of 2-phenylcyclohexanone (5 mmol, 0.87 g) in 25 mL of chloroform.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The black color of CuBr₂ will gradually be replaced by the white-grey color of Cu(I)Br. The reaction is typically complete within 1-3 hours.

  • Work-up: After cooling to room temperature, filter the solid copper(I) bromide and wash it with ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if needed. This method should selectively yield 2-bromo-2-phenylcyclohexanone.

Pillar 3: Data-Driven Reagent Selection

The choice of reagent depends heavily on the specific isomer of phenylcyclohexanone and the desired regiochemical outcome. The following table summarizes the expected performance of each reagent.

Reagent SystemSubstrateExpected Major ProductControl TypeTypical YieldAdvantages & Considerations
Br₂ / HOAc 2-Phenylcyclohexanone2-Bromo-2-phenylcyclohexanoneThermodynamicGood-ExcellentInexpensive; corrosive and hazardous (Br₂); HBr byproduct can cause side reactions.[1][11]
3-Phenylcyclohexanone2-Bromo-3-phenylcyclohexanoneThermodynamicGood-ExcellentFavors the more substituted C2 position.
4-Phenylcyclohexanone2-Bromo-4-phenylcyclohexanoneN/A (Symmetrical)ExcellentProne to over-bromination if excess Br₂ is used.
NBS / p-TsOH 2-Phenylcyclohexanone2-Bromo-2-phenylcyclohexanoneThermodynamicGood-ExcellentSolid reagent (easy to handle); reaction is clean, byproduct (succinimide) is easily filtered.[13]
3-Phenylcyclohexanone2-Bromo-3-phenylcyclohexanoneThermodynamicGoodHighly selective for the more substituted C2 position.
CuBr₂ 2-Phenylcyclohexanone2-Bromo-2-phenylcyclohexanoneThermodynamicExcellentVery mild conditions; excellent for selective monobromination; simple work-up.[16][17][20]
3-Phenylcyclohexanone2-Bromo-3-phenylcyclohexanoneThermodynamicExcellentHigh yields and selectivity are expected.[18]
4-Phenylcyclohexanone2-Bromo-4-phenylcyclohexanoneN/A (Symmetrical)ExcellentIdeal for preventing di- and tri-brominated byproducts.[16]

Conclusion

The regioselective bromination of phenylcyclohexanones is a solvable challenge that hinges on the deliberate application of mechanistic principles. For achieving bromination at the most substituted α-carbon—the thermodynamic product—several reliable methods are available. While traditional Br₂ in acetic acid is effective, modern reagents offer significant advantages in handling, safety, and selectivity. Copper(II) bromide stands out as a superior choice for its mildness, high efficiency in promoting selective monobromination, and operational simplicity, making it particularly valuable for complex substrates in drug discovery and development. N-Bromosuccinimide offers a safer solid alternative to molecular bromine, providing clean reactions with easily removable byproducts. By selecting the appropriate reagent and controlling the reaction conditions, researchers can confidently and efficiently synthesize the desired α-bromophenylcyclohexanone isomers, unlocking a gateway to a vast array of further chemical transformations.

References

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH).[Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry.[Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Selective Bromination with Copper(II). Scribd.[Link]

  • Ru(III) Catalyzed Oxidation of Aliphatic Ketones by N-Bromosuccinimide. National Institutes of Health (NIH).[Link]

  • N-Bromosuccinimide (NBS) reagent application & mechanism. Organic synthesis.[Link]

  • Unsaturated ketones via copper(II) bromide mediated oxidation. Baxendale Group Publications.[Link]

  • Copper(II) Bromide: Your Essential Brominating Agent in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Copper(II) bromide. Wikipedia.[Link]

  • N-Bromosuccinimide. Wikipedia.[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

  • Bromination of Ketones. YouTube.[Link]

  • Nonselective Bromination−Selective Debromination Strategy. ACS Publications.[Link]

  • Regioselective bromination: an approach to the d-ring of the gilvocarcins. Tetrahedron Letters.[Link]

  • A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones. ACS Publications.[Link]

  • A Protocol for α-Bromination of β-Substituted Enones. JoVE.[Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. Oxford Academic.[Link]

  • Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • Selective bromination of unsymmetrical ketones. PubMed.[Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]

  • Regioselective Electrophilic Aromatic Bromination. National Institutes of Health (NIH).[Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]

  • Directed Regioselectivity of Bromination of Ketones with NBS. ResearchGate.[Link]

  • Regioselective Bromination of Benzocycloheptadienones. PubMed.[Link]

  • Regioselective bromination of phenols. ResearchGate.[Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.[Link]

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Method

Application Note: 2-Bromo-6-phenylcyclohexanone as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary 2-Bromo-6-phenylcyclohexanone is a highly versatile α-bromoketone intermediate that serves as a critical linchpin in modern pharmaceutical synthesis and natural product development. While seemingly simp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-6-phenylcyclohexanone is a highly versatile α-bromoketone intermediate that serves as a critical linchpin in modern pharmaceutical synthesis and natural product development. While seemingly simple, its unique stereochemical dynamics and regioselectivity make it an ideal precursor for constructing complex fused heterocycles—such as tetrahydrobenzothiazoles used in Alzheimer's disease therapeutics—and for generating reactive arylcyclohexenones via dehydrobromination. This application note details the mechanistic rationale behind its synthesis, highlights its primary pharmaceutical applications, and provides self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Stereochemical Nuance

For decades, the bromination product of 2-phenylcyclohexanone was historically mischaracterized in the literature as 2-bromo-2-phenylcyclohexanone. Rigorous structural re-examinations have since proven that bromination occurs almost exclusively at the less sterically hindered C-6 position[1].

Understanding the causality behind the stereochemical outcome is vital for synthetic chemists:

  • Kinetic Control: Electrophilic addition of bromine to the acid-catalyzed enol tautomer of 2-phenylcyclohexanone initially yields trans-2-bromo-6-phenylcyclohexanone as the rapid, kinetic product[1].

  • Thermodynamic Sink: Under the acidic conditions of the reaction (driven by the in situ generation of HBr), the trans-isomer readily undergoes epimerization to the cis-isomer . Because the cis-isomer possesses significantly lower solubility in standard reaction solvents (e.g., acetic acid or carbon tetrachloride), it selectively precipitates out of solution. This crystallization acts as a thermodynamic sink, driving the equilibrium entirely toward the cis-configuration[1].

G A 2-Phenylcyclohexanone (Starting Material) B Enol Intermediate (Acid-Catalyzed) A->B H+ / Br2 C trans-2-Bromo-6- phenylcyclohexanone (Kinetic Product) B->C Rapid Bromination D cis-2-Bromo-6- phenylcyclohexanone (Thermodynamic Sink) C->D Acidic Epimerization (Lower Solubility)

Mechanistic pathway of 2-phenylcyclohexanone bromination highlighting thermodynamic control.

Pharmaceutical Applications

Synthesis of Amyloid Beta Modulators (Alzheimer's Disease)

In medicinal chemistry, 2-bromo-6-phenylcyclohexanone is a premier building block for synthesizing fused 2-aminothiazole scaffolds via a modified Hantzsch condensation. For example, reacting the cis-bromoketone with (4-bromo-3-methoxy-phenyl)-thiourea yields a functionalized 4,5,6,7-tetrahydrobenzothiazole[2].

Causality of Action: These specific fused thiazole derivatives act as potent modulators of γ-secretase activity. Rather than completely inhibiting the enzyme, they modulate its cleavage profile, selectively reducing the production of the highly neurotoxic and aggregation-prone Aβ42 isoform in favor of shorter, less toxic isoforms (like Aβ38), making them highly valuable in Alzheimer's disease research[2].

G A cis-2-Bromo-6-phenylcyclohexanone C Hantzsch Thiazole Synthesis (Reflux in Ethanol) A->C Nucleophilic substitution & Cyclization B (4-Bromo-3-methoxy-phenyl)-thiourea B->C Nucleophilic substitution & Cyclization D Fused 2-Aminothiazole Scaffold (Amyloid Beta Modulator) C->D -H2O, -HBr

Hantzsch-type condensation workflow for the synthesis of amyloid beta modulators.

Precursor for Arylcyclohexenones in Total Synthesis

Beyond heterocycles, dehydrobromination of cis- or trans-2-bromo-6-phenylcyclohexanone yields a mixture of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one[1]. This elimination strategy is frequently utilized in transition-metal-catalyzed (Pd or Ni) multistep total synthesis campaigns to efficiently unveil reactive α,β-unsaturated alkene groups from saturated precursors without the need to isolate unstable intermediates[3].

Quantitative Data & Reaction Metrics

The following table summarizes the standardized reaction parameters and expected outcomes for workflows utilizing this intermediate.

Reaction WorkflowKey Reagents & SolventsTemp / TimePrimary OutcomeYield Profile
α-Bromination Br₂, HBr (cat.), Glacial AcOHRT, 4–6 hcis-2-Bromo-6-phenylcyclohexanoneHigh (Driven by crystallization)
Hantzsch Condensation Aryl-thiourea, Absolute EtOH78 °C (Reflux), 12 hFused TetrahydrobenzothiazoleModerate to High (65–85%)
Dehydrobromination Base (e.g., Li2CO3) or Pd/Ni cat.Varies2-phenylcyclohex-2-en-1-oneSubstrate/Catalyst dependent

Validated Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-2-Bromo-6-phenylcyclohexanone

Objective: Synthesize the thermodynamic α-bromoketone product while ensuring complete epimerization.

  • Preparation: Dissolve 1.0 equivalent of 2-phenylcyclohexanone in glacial acetic acid (approx. 5 mL/mmol) in a round-bottom flask equipped with a dropping funnel. Add a catalytic amount of 33% HBr in acetic acid to initiate enolization.

  • Bromination: Dissolve 1.05 equivalents of elemental bromine (Br₂) in a small volume of glacial acetic acid. Add this solution dropwise to the stirring ketone solution at room temperature over 30 minutes.

  • Epimerization & Isolation: Allow the reaction to stir at room temperature for an additional 4–6 hours. Crucial Step: Do not quench the reaction prematurely; the extended time in the acidic medium is required to epimerize the soluble trans-isomer into the insoluble cis-isomer[1].

  • Filtration: Collect the resulting white crystalline precipitate via vacuum filtration. Wash the filter cake with cold hexanes to remove residual acetic acid and unreacted starting material.

  • Self-Validation System:

    • TLC: Monitor the disappearance of the starting material (Rf ~ 0.5 in 9:1 Hexane:EtOAc).

    • NMR Confirmation: Analyze the crude crystals via ¹H NMR (CDCl₃). The methine proton at C-6 (CH-Br) will exhibit distinct coupling constants (typically a doublet of doublets, J ≈ 12.8, 6.0 Hz) that definitively confirm the axial/equatorial relationship indicative of the cis-configuration, distinguishing it from the trans-isomer.

Protocol B: Hantzsch Condensation to Fused Thiazole (Amyloid Beta Modulator)

Objective: Construct a tetrahydrobenzothiazole pharmacophore via bimolecular condensation.

  • Reaction Setup: In a dry round-bottom flask, combine 1.1 equivalents of cis-2-bromo-6-phenylcyclohexanone and 1.0 equivalent of (4-bromo-3-methoxy-phenyl)-thiourea[2].

  • Solvent & Heating: Suspend the reagents in absolute ethanol (approx. 10 mL/mmol). Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) with continuous magnetic stirring overnight (12–16 hours)[2]. Mechanistic Note: The thiourea sulfur acts as a nucleophile, displacing the secondary bromide, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.

  • Workup: Cool the dark brown solution to room temperature and evaporate the ethanol in vacuo. Dissolve the crude residue in chloroform.

  • Extraction: Wash the organic layer three times with distilled water to remove residual HBr and unreacted polar byproducts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate[2].

  • Purification: Purify the residue via silica gel column chromatography using dichloromethane as the eluent[2].

  • Self-Validation System:

    • LC-MS: Confirm the formation of the product via ESI+ mass spectrometry (look for the [M+H]+ peak corresponding to the fused thiazole mass).

    • ¹³C NMR: Validate cyclization by observing the disappearance of the ketone carbonyl carbon signal (~200 ppm) and the emergence of characteristic thiazole ring C=N and C-S quaternary carbon signals (140–160 ppm).

References

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Sources

Application

Advanced Application Note: Nucleophilic Substitution Trajectories and Synthetic Utility of 2-Bromo-6-phenylcyclohexanone

Executive Summary & Chemical Context In modern medicinal chemistry and drug development, α-bromo ketones serve as foundational building blocks for synthesizing conformationally restricted heterocycles and designing targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry and drug development, α-bromo ketones serve as foundational building blocks for synthesizing conformationally restricted heterocycles and designing targeted covalent inhibitors[1]. Among these, 2-bromo-6-phenylcyclohexanone is uniquely valuable. The dual electrophilic nature of its α-carbon—activated synergistically by the adjacent carbonyl group and the bromide leaving group—facilitates a broad spectrum of nucleophilic substitution ( SN​2 ) reactions[1].

However, the chemical behavior of 2-bromo-6-phenylcyclohexanone is heavily dictated by its stereochemistry. The bulky phenyl group at the C6 position creates a rigid steric environment that governs the trajectory of incoming nucleophiles, making this molecule an excellent case study in stereoelectronically controlled organic synthesis.

Stereochemical Dynamics & Mechanistic Causality

To successfully utilize 2-bromo-6-phenylcyclohexanone, researchers must understand the thermodynamic and kinetic forces driving its isomerism.

The initial bromination of 2-phenylcyclohexanone yields trans-2-bromo-6-phenylcyclohexanone as the kinetic product[2]. However, the presence of the highly acidic α-proton, combined with the hydrobromic acid (HBr) generated during the reaction, facilitates rapid enolization. This allows the trans isomer to readily epimerize into the cis isomer[3].

Causality in Isolation: The cis-isomer is thermodynamically favored in the solid state due to its significantly lower solubility in standard organic solvents[2]. This physical property acts as a thermodynamic sink; as the cis-isomer precipitates out of the reaction mixture, Le Chatelier's principle drives the continuous conversion of the trans form into the cis form. Consequently, the cis-isomer is the standard starting material for subsequent substitution reactions. The fixed equatorial/axial relationship between the bulky C6-phenyl group and the C2-bromide strictly dictates that incoming nucleophiles must approach via an antiperiplanar trajectory to minimize steric clash and orbital repulsion[4].

Divergent Nucleophilic Substitution Pathways

The substitution of the bromide leaving group can be tailored based on the nucleophile to yield entirely different structural classes.

  • Pathway A: Hantzsch Thiazole Cyclization: When reacted with thiourea derivatives, the highly polarizable sulfur atom acts as a soft nucleophile, attacking the C2 position to displace the bromide. The intermediate S-alkylated species undergoes rapid intramolecular cyclization, where the adjacent nitrogen attacks the C1 carbonyl. Subsequent dehydration yields a 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold, a motif frequently utilized in the development of amyloid-beta modulators for Alzheimer's disease research[5].

  • Pathway B: Direct Heteroatom Substitution: Harder nucleophiles, such as sodium azide or primary amines, undergo direct SN​2 substitution. The rate-determining step in these reactions is often the rotational barrier required to align the leaving group antiperiplanar to the incoming nucleophile[4].

G SM 2-Bromo-6-phenylcyclohexanone (Electrophilic Scaffold) PathA Hantzsch Cyclization (EtOH, Reflux) SM->PathA PathB Direct SN2 Substitution (DMF, 25°C) SM->PathB NucS Thiourea Nucleophile (S-attack) NucS->PathA NucN Azide/Amine Nucleophile (N-attack) NucN->PathB IntA S-Alkylated Intermediate (Rapid Cyclization) PathA->IntA -HBr ProdB 2-Substituted-6-phenyl- cyclohexanone PathB->ProdB Inversion at C2 ProdA Tetrahydrobenzothiazole Derivative IntA->ProdA -H2O

Mechanistic divergence of 2-bromo-6-phenylcyclohexanone in nucleophilic substitution workflows.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Tetrahydrobenzothiazole Scaffolds via Hantzsch Cyclization

This protocol is optimized for the synthesis of complex heterocycles using substituted thioureas[5].

Reagents:

  • 2-Bromo-6-phenylcyclohexanone: 1.05 equivalents

  • Substituted Thiourea (e.g., 4-Bromo-3-methoxy-phenyl-thiourea): 1.00 equivalent

  • Absolute Ethanol: 0.2 M relative to thiourea

Step-by-Step Methodology:

  • Initiation: Suspend the substituted thiourea in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2-bromo-6-phenylcyclohexanone in a single portion. Causality: A slight excess (1.05 eq) of the bromoketone ensures complete consumption of the thiourea, as unreacted bromoketone is significantly easier to remove during aqueous workup than highly polar thiourea derivatives.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir overnight (12–16 hours). The solution will transition to a dark brown color as the S-alkylation and subsequent cyclization occur[5].

  • Concentration: Evaporate the ethanol solvent in vacuo to dryness.

  • Aqueous Workup: Dissolve the crude brown residue in chloroform (or dichloromethane). Wash the organic layer three times with distilled water. Causality: The water wash is a self-validating purification step; it completely strips away the hydrobromide (HBr) byproduct and any residual ethanol, leaving only the organic-soluble thiazole product in the chlorinated solvent.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate. Purify via silica gel column chromatography (using a dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Direct SN​2 Azidation

This protocol is designed to install an azide group while suppressing the competing dehydrobromination side-reaction that yields 6-phenylcyclohex-2-en-1-one[2].

Reagents:

  • 2-Bromo-6-phenylcyclohexanone: 1.0 equivalent

  • Sodium Azide ( NaN3​ ): 1.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 0.3 M

Step-by-Step Methodology:

  • Solvation: Dissolve 2-bromo-6-phenylcyclohexanone in anhydrous DMF at room temperature (25°C).

  • Nucleophilic Attack: Add sodium azide in one portion. Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation but leaves the N3−​ anion "naked" and highly nucleophilic. This drastically lowers the activation energy for the SN​2 displacement.

  • Temperature Control: Stir the reaction strictly at room temperature for 4–6 hours. Causality: Heating the reaction must be avoided. Elevated temperatures in the presence of basic nucleophiles will trigger an E2 elimination (dehydrobromination), destroying the stereocenter and yielding the unwanted enone[2].

  • Quenching: Pour the reaction mixture into ice-cold water (5x the volume of DMF) and extract three times with Ethyl Acetate (EtOAc). Causality: The massive aqueous dilution ensures that all DMF and unreacted NaN3​ partition entirely into the aqueous phase, self-purifying the organic extract.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield the 2-azido-6-phenylcyclohexanone.

Quantitative Data & Reaction Parameters

The following table summarizes the expected outcomes and stereochemical notes for various nucleophilic substitutions on the 2-bromo-6-phenylcyclohexanone scaffold.

Reaction PathwayReagent / NucleophileSolvent & TempMajor Product IsolatedTypical YieldStereochemical Outcome
Hantzsch Cyclization Aryl-ThioureaEtOH, 78°C (Reflux)Tetrahydrobenzothiazole75–85%Loss of C2 stereocenter (converted to sp2 carbon in thiazole ring)
Direct Azidation Sodium Azide ( NaN3​ )DMF, 25°C2-Azido-6-phenylcyclohexanone80–92%Complete inversion at C2 via strict SN​2 trajectory
Direct Amination Primary Alkyl AmineTHF, 25°C2-Amino-6-phenylcyclohexanone60–70%Inversion at C2; moderate yields due to over-alkylation risks
Elimination (Side Rxn) DBU or HeatToluene, 110°C6-phenylcyclohex-2-en-1-one>85%Destruction of C2 stereocenter via E2 dehydrobromination

References

  • Pd-Catalyzed C-H Olefination of (Hetero)Arenes by Using Saturated Ketones as an Olefin Source. ResearchGate (Molecules). 2

  • MODULATORS FOR AMYLOID BETA - European Patent Office - EP 2231629 B1. Googleapis.com. 5

  • Addition of Hypobromous Acid to 1-Phenylcycloalkenes. ResearchGate. 3

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. 4

  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. Benchchem. 1

Sources

Method

Step-by-step purification of 2-bromo-6-phenylcyclohexanone via recrystallization

Application Note: Step-by-Step Purification of 2-Bromo-6-phenylcyclohexanone via Recrystallization Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Purification of 2-Bromo-6-phenylcyclohexanone via Recrystallization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2-bromo-6-phenylcyclohexanone is a critical intermediate step in the preparation of biologically active polycyclic compounds, including substance P antagonists and various bridged bicyclic systems [1, 2]. Historically, the bromination of 2-phenylcyclohexanone was mischaracterized as yielding 2-bromo-2-phenylcyclohexanone. Modern NMR analysis has confirmed that bromination occurs regioselectively at the less sterically hindered C6 position [1, 3].

The purification of this compound is not merely a physical separation; it is a Crystallization-Induced Dynamic Resolution (CIDR) . The initial bromination yields trans-2-bromo-6-phenylcyclohexanone as the kinetic product. However, because the α-proton is highly acidic, the trans and cis stereoisomers readily interconvert in the presence of trace acid via an enol intermediate. The cis-isomer exhibits significantly lower solubility in alcoholic solvents. By carefully selecting the recrystallization solvent, the cis-isomer selectively precipitates, continuously driving the equilibrium of the solution-phase trans-isomer toward the cis configuration until high diastereomeric purity is achieved[1].

Kinetic vs. thermodynamic pathways driving the selective crystallization of the cis-isomer.

Impurity Profile and Solvent Dynamics

To design a self-validating purification system, one must understand the exact nature of the crude matrix. Table 1 summarizes the primary components found in the crude reaction mixture prior to recrystallization.

Table 1: Quantitative Impurity Profile & Solubility Characteristics

ComponentOrigin / MechanismSolubility in Cold EthanolImpact on Downstream Synthesis
cis-2-bromo-6-phenylcyclohexanone Thermodynamic product (Target)Low (< 5 mg/mL) N/A (Desired Product)
trans-2-bromo-6-phenylcyclohexanone Kinetic bromination productHigh (> 50 mg/mL)Leads to mixed elimination products (e.g., 6-phenylcyclohex-2-en-1-one)
2,6-dibromo-6-phenylcyclohexanone Over-brominationModerateCauses severe yield loss and complex poly-unsaturated byproducts
2-phenylcyclohexanone Unreacted starting materialHighContaminates final API; difficult to separate via standard chromatography

Step-by-Step Recrystallization Protocol

The following protocol utilizes absolute ethanol, which provides the optimal steep solubility curve required to isolate the cis-isomer while keeping the trans-isomer and dibrominated impurities in the mother liquor.

Phase 1: Preparation and Dissolution
  • Crude Isolation: Following the bromination reaction, ensure the organic layer has been thoroughly washed with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual elemental bromine, followed by brine. Concentrate the organic layer in vacuo to yield a crude, pale-yellow viscous oil or semi-solid.

  • Solvent Addition: Add absolute ethanol to the crude mixture at a ratio of approximately 3 to 4 mL per gram of crude material .

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath to 65–70 °C under continuous magnetic stirring until the crude solid completely dissolves into a homogeneous solution.

  • Acidic Equilibration (Critical Step): If the bromination was performed in a non-acidic solvent (e.g., CCl4​ ), add a single catalytic drop of glacial acetic acid or 48% aqueous HBr to the hot solution. Expert Insight: This trace acid catalyzes the enolization required to convert the dissolved trans-isomer into the cis-isomer as the latter begins to precipitate [1].

Phase 2: Controlled Crystallization
  • Primary Cooling: Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature (20–25 °C) over 1.5 to 2 hours without stirring. Expert Insight: Avoid rapid "crash" cooling (e.g., plunging directly into ice). Rapid cooling causes supersaturation collapse, trapping the trans-isomer and dibrominated impurities within the crystal lattice.

  • Secondary Cooling (Maturation): Once the flask has reached room temperature and a healthy seed bed of crystals has formed, transfer the flask to an ice-water bath (0–5 °C ) for an additional 1 hour . This depresses the solubility of the cis-isomer to its absolute minimum, maximizing recovery.

Phase 3: Isolation and Validation
  • Filtration: Isolate the white, needle-like crystals using vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume (0.5 mL per gram of product) of ice-cold absolute ethanol . This displaces the mother liquor containing the highly soluble trans-isomer.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 4 hours to remove residual ethanol.

  • Validation: Confirm diastereomeric purity via 1H NMR ( CDCl3​ ). The cis-isomer is characterized by a distinct doublet of doublets (dd) for the C6 proton, typically shifting differently than the trans counterpart due to the axial/equatorial relationship with the phenyl ring [3].

Workflow for the crystallization-induced dynamic resolution of 2-bromo-6-phenylcyclohexanone.

Troubleshooting & Optimization

Even with a robust protocol, variations in the crude matrix can cause crystallization failures. Use Table 2 to diagnose and resolve common issues.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Oiling out (Formation of a biphasic liquid instead of crystals) The crude mixture contains too high a concentration of unreacted 2-phenylcyclohexanone, depressing the melting point of the mixture.Reheat to dissolve the oil, add 10-20% hot water (to increase solvent polarity), and seed the solution with a pure crystal of the cis-isomer.
Low Yield (< 40%) Incomplete epimerization of the trans-isomer to the cis-isomer in solution.Add a catalytic amount of HBr to the mother liquor, heat to reflux for 30 minutes, and repeat the cooling cycle.
Yellow/Brown Crystals Co-precipitation of elemental bromine or oxidized polymeric byproducts.Dissolve crystals in hot ethanol, add activated charcoal (Norit), perform a hot filtration through Celite, and recrystallize.

References

  • Dehydrogenative Pd and Ni Catalysis for Total Synthesis Accounts of Chemical Research (2021). Discusses the epimerization and solubility-driven isolation of cis-2-bromo-6-phenylcyclohexanone. URL:[Link]

  • United States Patent 5,387,595 (1992). Details the synthetic utility of 2-bromo-6-phenylcyclohexanone in the preparation of biologically active pharmaceutical ingredients.
  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom Asian Journal of Chemistry (2006). Provides detailed NMR characterization and regioselectivity data for the bromination of 2-phenylcyclohexanone. URL: [Link]

Application

Application Notes and Protocols for the Grignard Reagent Coupling of 2-Bromo-6-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility of α,α'-Disubstituted Cyclohexanones The cyclohexanone scaffold is a ubiquitous structural motif in a vast array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of α,α'-Disubstituted Cyclohexanones

The cyclohexanone scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and natural products. The controlled introduction of substituents at the α- and α'-positions is of paramount importance for modulating the pharmacological properties of these compounds. Specifically, the synthesis of 2,6-disubstituted cyclohexanones presents a unique synthetic challenge due to the potential for complex stereochemical outcomes. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the alkylation and arylation of carbonyl compounds.[1][2] This application note provides a detailed guide to the use of 2-bromo-6-phenylcyclohexanone in Grignard reagent coupling reactions, a transformation that allows for the diastereoselective synthesis of valuable 1-alkyl-2-bromo-6-phenylcyclohexanols, which can be further transformed into a variety of complex molecular architectures.

Reaction Mechanism and Stereochemical Considerations

The reaction of a Grignard reagent (R-MgX) with 2-bromo-6-phenylcyclohexanone proceeds via nucleophilic addition of the organomagnesium species to the electrophilic carbonyl carbon.[1] The presence of two bulky substituents at the C2 and C6 positions introduces significant steric hindrance, which plays a crucial role in dictating the stereochemical outcome of the reaction.

The generally accepted mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group of the Grignard reagent then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup with a protic source, such as aqueous ammonium chloride, neutralizes the magnesium alkoxide to yield the tertiary alcohol product.[3]

A critical aspect of this reaction is the diastereoselectivity of the nucleophilic attack. The pre-existing stereocenters at C2 and C6 direct the incoming Grignard reagent to a preferred face of the carbonyl group. The stereochemical outcome is influenced by a combination of steric and electronic factors. Generally, the nucleophile will approach from the less sterically hindered face of the cyclohexanone ring.[4] In the case of 2,6-disubstituted cyclohexanones, the relative orientation of the phenyl and bromo substituents will create a biased steric environment, leading to the preferential formation of one diastereomer over the other. It has been observed that Grignard reagents can add syn to a C6 substituent in cyclohexenones.[5]

Potential Side Reactions:

Several side reactions can compete with the desired 1,2-addition, potentially reducing the yield of the target alcohol. These include:

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-proton at the C2 position, leading to the formation of a magnesium enolate.[1] This is particularly relevant for sterically hindered ketones where the nucleophilic attack is slowed.

  • Reduction: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state.

  • Wurtz-type Coupling: The Grignard reagent can react with the bromine atom at the C2 position, leading to a coupling product. This is generally less common but can occur under certain conditions.

To mitigate these side reactions, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to the ketone solution (inverse addition).[6]

Experimental Workflow

The following diagram illustrates the general workflow for the Grignard coupling of 2-bromo-6-phenylcyclohexanone.

G cluster_prep Reagent Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Prepare Inert Atmosphere (N2 or Ar) reagents Prepare Solutions: - 2-bromo-6-phenylcyclohexanone in Anhydrous THF - Grignard Reagent (e.g., R-MgBr in THF/Ether) start->reagents setup Assemble Reaction Apparatus (Three-neck flask, condenser, dropping funnel) reagents->setup cool Cool Ketone Solution to -78 °C (Dry ice/acetone bath) setup->cool add Slow, Dropwise Addition of Grignard Reagent cool->add stir Stir at -78 °C for 1-2 hours add->stir warm Allow to Warm to Room Temperature stir->warm quench Quench with Saturated aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of 2-bromo-6-phenylcyclohexanone with a Grignard reagent.

Materials:

  • 2-bromo-6-phenylcyclohexanone

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable anhydrous solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Reaction Apparatus:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

    • Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a dropping funnel sealed with a septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • In the reaction flask, dissolve 2-bromo-6-phenylcyclohexanone (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1-1.2 eq.) dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes. It is crucial to maintain the temperature at -78 °C throughout the addition to minimize side reactions.[6]

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl.

  • Work-up:

    • Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tertiary alcohol.

Reaction Mechanism Diagram

G ketone 2-Bromo-6-phenylcyclohexanone intermediate Tetrahedral Intermediate (Magnesium Alkoxide) ketone->intermediate Nucleophilic Attack grignard R-MgX (Grignard Reagent) grignard->intermediate product 1-Alkyl-2-bromo-6-phenylcyclohexanol intermediate->product Protonation workup H3O+ (Aqueous Workup) workup->product

Caption: Mechanism of Grignard addition to a ketone.

Data Presentation: Expected Products and Conditions

EntryGrignard Reagent (R-MgX)R GroupExpected Major ProductKey Reaction Conditions
1CH₃MgBrMethyl1-Methyl-2-bromo-6-phenylcyclohexanol-78 °C, THF, 2h
2PhMgBrPhenyl1,6-Diphenyl-2-bromocyclohexanol-78 °C, THF, 2h
3EtMgBrEthyl1-Ethyl-2-bromo-6-phenylcyclohexanol-78 °C, THF, 2h
4VinylMgBrVinyl1-Vinyl-2-bromo-6-phenylcyclohexanol-78 °C, THF, 2h

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield of Product Incomplete reaction.Increase reaction time or temperature slightly (e.g., to -40 °C).
Decomposition of Grignard reagent.Ensure all glassware and solvents are scrupulously dry. Prepare the Grignard reagent fresh before use.
Recovery of Starting Material Significant enolization.Use a less sterically hindered Grignard reagent if possible. Consider the use of a Lewis acid additive like CeCl₃ to enhance the nucleophilicity of the Grignard reagent.
Formation of Side Products Reduction of the ketone.Use a Grignard reagent without β-hydrogens (e.g., methyl or phenyl).
Wurtz-type coupling.Maintain a low reaction temperature and slow addition of the Grignard reagent.
Complex Product Mixture Multiple diastereomers formed.Further optimization of reaction temperature and solvent may be necessary to improve diastereoselectivity. Chiral ligands can also be employed for enantioselective additions.

Conclusion

The Grignard coupling of 2-bromo-6-phenylcyclohexanone provides a versatile and efficient method for the synthesis of highly functionalized tertiary alcohols. Careful control of reaction conditions, particularly temperature and the rate of addition, is crucial for achieving high yields and minimizing the formation of side products. The inherent stereochemistry of the starting material allows for diastereoselective transformations, offering a valuable tool for the construction of complex molecular frameworks relevant to pharmaceutical and natural product synthesis.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Reactions of conjugated arylazocycloalkenes with Grignard reagents. Part 3. A convenient synthesis of 2,6-diaryl- and 2-alkyl-6-aryl-cyclohexanones. Available at: [Link]

  • Utah State University. (n.d.). Addition of a Grignard to a Ketone. Available at: [Link]

  • Journal of the American Chemical Society. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Available at: [Link]

  • The Journal of Organic Chemistry. (1991). Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Experimental Investigation of Reductions of trans-Decalones and Theoretical Studies of Cyclohexanone Reductions. The Influence of Remote Electrostatic Effects. Available at: [Link]

  • PubMed. (2001). Unusual reagent control of diastereoselectivity in the 1,2-addition of hard carbon nucleophiles to C(6)-heteroatom substituted cyclohexenones. Available at: [Link]

  • RSC Publishing. (1993). Unprecedented Stereoselectivity in the Addition of Organoiron(ii) Reagents to Cyclohexanone Derivatives. Available at: [Link]

  • West Virginia University. (n.d.). 25. The Grignard Reaction. Available at: [Link]

  • ACS Publications. (2001). Unusual Reagent Control of Diastereoselectivity in the 1,2-Addition of Hard Carbon Nucleophiles to C6-Heteroatom Substituted Cyclohexenones. Available at: [Link]

Sources

Method

Ring-contraction reactions involving 2-bromo-6-phenylcyclohexanone

Application Note: Regioselective Ring-Contraction of 2-Bromo-6-phenylcyclohexanone via the Favorskii Rearrangement Executive Summary The Favorskii rearrangement is a powerful, base-promoted ring-contraction methodology u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Ring-Contraction of 2-Bromo-6-phenylcyclohexanone via the Favorskii Rearrangement

Executive Summary

The Favorskii rearrangement is a powerful, base-promoted ring-contraction methodology utilized extensively in organic synthesis and drug development to access highly functionalized, strained cyclic systems[1]. This application note details the robust transformation of 2-bromo-6-phenylcyclohexanone into 2-phenylcyclopentanecarboxylic acid derivatives. By leveraging the stereoelectronic properties of the α-halo-α'-aryl ketone, researchers can achieve predictable regiocontrol, making this an essential workflow for synthesizing complex cyclopentyl scaffolds required in modern pharmacophore development.

Mechanistic Principles & Causality

The transformation of 2-bromo-6-phenylcyclohexanone into a ring-contracted ester is governed by a precise sequence of deprotonation, intramolecular cyclization, and regioselective cleavage. As an application scientist, understanding the causality behind these steps is critical for troubleshooting and optimizing yields.

  • Enolization: The reaction initiates with the abstraction of the acidic α'-proton at C6 by a nucleophilic base (e.g., sodium methoxide). The presence of the phenyl group at C6 significantly enhances the acidity of this proton compared to the C2 proton, ensuring site-selective enolate formation.

  • Cyclopropanone Formation: The resulting enolate undergoes an intramolecular SN2 attack on the C2 carbon, expelling the bromide leaving group to form a transient, highly strained bicyclo[3.1.0]hexane cyclopropanone intermediate.

  • Regioselective Ring Opening: The nucleophile (methoxide) attacks the cyclopropanone carbonyl. The critical mechanistic insight here is the causality of the subsequent bond cleavage: the C1–C6 bond breaks preferentially over the C1–C2 bond. This regioselectivity is thermodynamically driven by the formation of a benzylic carbanion at C6, which is vastly more stable than a secondary carbanion at C2.

  • Protonation: Rapid protonation of the benzylic carbanion yields the final ring-contracted product, methyl 2-phenylcyclopentanecarboxylate[2].

Favorskii_Mechanism A cis-2-Bromo-6-phenylcyclohexanone B C6 Enolate Anion A->B NaOMe / MeOH - H⁺ C Bicyclo[3.1.0]hexane Intermediate B->C Intramolecular SN2 - Br⁻ D Benzylic Carbanion (Regioselective Cleavage) C->D MeO⁻ Attack C1-C6 Cleavage E Methyl 2-phenylcyclopentanecarboxylate D->E Protonation + H⁺

Mechanistic pathway of the Favorskii ring-contraction of 2-bromo-6-phenylcyclohexanone.

Experimental Design & Substrate Preparation

The success of the Favorskii rearrangement is heavily dependent on the stereochemistry of the starting material. Bromination of 2-phenylcyclohexanone initially yields the kinetic product, trans-2-bromo-6-phenylcyclohexanone ()[3]. However, under acidic conditions (such as the HBr generated during the reaction or within an acetic acid solvent), the trans isomer readily interconverts with the cis isomer[3]. Because cis-2-bromo-6-phenylcyclohexanone has significantly lower solubility, it precipitates from the reaction mixture, acting as a thermodynamic sink and driving the equilibrium toward the cis form[3].

During the rearrangement phase, the choice of base dictates the final functional group. Using sodium methoxide in anhydrous methanol yields the corresponding ester, whereas using secondary amines (e.g., piperidine) yields Favorskii amides ()[2]. Strict temperature control (0 °C) is mandatory to suppress competitive E2 elimination, which would otherwise yield the undesired 2-phenylcyclohex-2-en-1-one byproduct[3].

Step-by-Step Protocols

Protocol A: Synthesis and Isolation of cis-2-Bromo-6-phenylcyclohexanone

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge the system with inert gas (N₂).

  • Dissolution: Dissolve 10.0 g of 2-phenylcyclohexanone in 50 mL of glacial acetic acid.

  • Bromination: Dissolve 1.05 equivalents of molecular bromine (Br₂) in 10 mL of acetic acid. Add this solution dropwise via the addition funnel over 30 minutes at room temperature.

  • Isomerization & Precipitation: Stir the mixture for an additional 2 hours. The generated HBr catalyzes the trans-to-cis isomerization. The cis isomer will begin to precipitate as a white crystalline solid due to its low solubility[3].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual acetic acid and unreacted starting material.

  • Self-Validation Checkpoint: Determine the melting point of the solid. A sharp melting point around 104–105 °C confirms the stereochemical purity of the cis isomer before proceeding to the ring contraction.

Protocol B: Favorskii Rearrangement to Methyl 2-phenylcyclopentanecarboxylate

  • Reagent Preparation: In an oven-dried Schlenk flask, prepare a 0.5 M solution of sodium methoxide by dissolving freshly cut sodium metal in anhydrous methanol under N₂.

  • Temperature Equilibration: Cool the methoxide solution to exactly 0 °C using an ice-water bath. Causality Note: Elevated temperatures promote E2 dehydrobromination over the desired SN2 cyclopropanation[2].

  • Substrate Addition: Slowly add 5.0 g of cis-2-bromo-6-phenylcyclohexanone in small portions to the stirred methoxide solution over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material (UV active) should disappear, replaced by a slightly more polar product spot.

  • Quenching: Once complete, quench the reaction by adding glacial acetic acid dropwise until the pH is neutralized (pH ~7). Causality Note: This prevents base-catalyzed hydrolysis of the newly formed ester.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between diethyl ether (50 mL) and distilled water (50 mL). Extract the aqueous layer with ether (2 × 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude oil via flash column chromatography to isolate methyl 2-phenylcyclopentanecarboxylate.

Quantitative Data & Troubleshooting

Table 1: Optimization of Favorskii Rearrangement Conditions

Base / Nucleophile Solvent Temp (°C) Major Product Yield (%) Mechanistic Outcome
NaOMe (0.5 M) Methanol 0 Methyl 2-phenylcyclopentanecarboxylate 65 - 75 Standard Favorskii ring-contraction esterification[2].
Piperidine Ether 25 2-Phenylcyclopentyl-1-piperidyl methanone 60 - 70 Amide formation via amine nucleophilic attack[2].
KOtBu (1.0 M) t-Butanol 25 2-Hydroxy-6-phenylcyclohexanone ~42 Bulky base favors substitution/hydroxy ketone formation[2].

| NaOH (Aqueous) | Water/THF | 0 | 2-Phenylcyclopentanecarboxylic acid | 55 - 65 | Hydroxide attack yields the free carboxylic acid[4]. |

Table 2: Troubleshooting and Quality Control Checkpoints

Observation / Issue Root Cause Analysis Corrective Action
No precipitation in Protocol A Insufficient isomerization to the cis form or excess solvent volume. Add a catalytic amount of 48% HBr to accelerate isomerization; reduce acetic acid volume[3].
High levels of α,β-unsaturated ketone Reaction temperature exceeded 0 °C, promoting E2 dehydrobromination. Strictly maintain the ice bath; ensure slow addition of the bromo ketone to prevent exotherms[3].
Formation of carboxylic acid instead of ester Moisture contamination in the methanol or sodium methoxide. Use strictly anhydrous methanol and freshly prepared NaOMe; maintain a dry N₂ atmosphere.

| Incomplete conversion in Protocol B | Insufficient base equivalents or degraded methoxide reagent. | Ensure at least 1.5 - 2.0 equivalents of active base are present. |

References

  • Miller, B., & Wong, H.-S. (1972). Reactions of 2-phenylcyclohexanone derivatives. A re-examination. Tetrahedron, 28(9), 2369-2376. Available at:[Link]

  • Bordwell, F. G., & Almy, J. (1973). Favorskii rearrangements. VII. Formation of amides from α-halo α'-aryl ketones. The Journal of Organic Chemistry, 38(3), 571-575. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent over-bromination in 2-phenylcyclohexanone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in synthetic organic chemistry: the regioselective mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in synthetic organic chemistry: the regioselective monobromination of 2-phenylcyclohexanone.

Direct bromination of this substrate frequently results in intractable mixtures of regioisomers and polybrominated byproducts. Below, we dissect the mechanistic causality behind these failures and provide a field-proven, self-validating workflow to ensure clean synthesis of the target monobromide.

The Mechanistic Problem: Why Over-Bromination Occurs

Q: Why does direct bromination of 2-phenylcyclohexanone yield dibrominated byproducts and the wrong regioisomer? A: The failure of direct bromination is rooted in the thermodynamics of keto-enol tautomerization. When utilizing elemental bromine ( Br2​ ) in acidic solvents, the reaction relies on the in situ formation of an enol. Because the bulky phenyl group at the C2 position creates severe steric hindrance, the kinetic enol forms preferentially at the less hindered C6 position. This pathway predominantly yields the undesired 6-bromo-2-phenylcyclohexanone[1].

Furthermore, the generation of hydrobromic acid (HBr) as a byproduct catalyzes runaway enolization. If the local concentration of the electrophile is not strictly controlled, the highly reactive enol rapidly consumes additional bromine, resulting in heavy over-bromination and the formation of α,α'-dibrominated ketones (e.g., 2,6-dibromo-2-phenylcyclohexanone)[2].

Q: How can I trap the enolate to ensure monobromination at the C2 position? A: You must decouple the enolization step from the bromination step. This is achieved via "soft enolization" using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Triethylamine ( Et3​N ). This combination traps the enolate as a stable silyl enol ether, effectively locking the regiochemistry at the desired thermodynamic C2 position and preventing acidic equilibration[3].

Q: What is the optimal brominating agent to prevent over-bromination of the silyl enol ether? A: N-Bromosuccinimide (NBS) at 0 °C to 5 °C. Unlike Br2​ , NBS provides a low, steady concentration of electrophilic bromine in the reaction media. Lowering the temperature to 0 °C suppresses the activation energy required for the dibromination pathway, ensuring strict 1:1 stoichiometric monobromination[4][5].

Data & Diagnostics: Bromination Strategies

To highlight the necessity of the silyl enol ether route, the quantitative risks associated with various bromination strategies are summarized below.

Bromination StrategyTemp (°C)EquivalentsPrimary RegioisomerOver-Bromination Risk
Br2​ in AcOH (Direct) 20 - 251.0 - 1.56-bromo-2-phenylcyclohexanoneHigh (2,6-dibromination)
PBr5​ in CCl4​ 251.0α,α'-dibrominated ketonesVery High
NBS in DCM (Direct) 201.05Mixture of C2 and C6 isomersModerate
TMSOTf/ Et3​N then NBS 0 - 51.002-bromo-2-phenylcyclohexanoneLow (< 5%)

Pathway Visualization

Workflow Start 2-Phenylcyclohexanone Direct Direct Bromination (Br2 / AcOH) Start->Direct Uncontrolled Enolization Enol Thermodynamic Silyl Enol Ether (TMSOTf / Et3N) Start->Enol Soft Enolization (Trapping) OverBrom Over-Bromination (2,6-dibromo byproducts) Direct->OverBrom Excess Electrophile WrongRegio Kinetic Regioisomer (6-bromo-2-phenyl...) Direct->WrongRegio Acidic Equilibration NBS Controlled Bromination (NBS 1.0 eq, 0°C) Enol->NBS Isolate & Purify Target Target Monobromide (2-bromo-2-phenyl...) NBS->Target Strict Stoichiometry

Fig 1: Silyl enol ether trapping prevents over-bromination and controls regioselectivity.

Validated Workflows: Step-by-Step Methodologies

Every robust chemical process must be self-validating. Do not proceed to the next step without confirming the diagnostic checkpoints.

Protocol 1: Synthesis of the Thermodynamic Silyl Enol Ether

Objective: Lock the regiochemistry of 2-phenylcyclohexanone at the C2 position.

  • Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen ( N2​ ).

  • Dissolution: Dissolve 1.0 eq of 2-phenylcyclohexanone in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous Triethylamine ( Et3​N ) and cool the mixture to 0 °C using an ice-water bath.

  • Trapping: Dropwise, add 1.2 eq of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup: Quench with cold saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The silyl enol ether will run significantly higher (less polar) than the starting ketone. Confirm success via 1H NMR by the complete disappearance of the alpha-proton multiplet and the appearance of a sharp TMS singlet near 0.1–0.2 ppm.

Protocol 2: Controlled Monobromination

Objective: Transfer a single bromine atom without triggering polybromination.

  • Preparation: Dissolve the purified silyl enol ether (from Protocol 1) in a 1:1 mixture of THF and H2​O (or anhydrous DCM, depending on solubility) and cool strictly to 0 °C.

  • Electrophile Addition: Slowly add exactly 1.00 to 1.05 eq of freshly recrystallized N-Bromosuccinimide (NBS) in small portions over 30 minutes. Do not dump the reagent; maintaining a low concentration of the brominating agent is critical to preventing over-bromination[4].

  • Reaction: Stir at 0 °C for 1 hour. Monitor the consumption of the enol ether via TLC.

  • Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

Self-Validation Checkpoint: Upon adding Na2​S2​O3​ , the faint yellow tint of active bromine species must completely dissipate, yielding a colorless organic layer. This visual cue confirms all excess electrophile is destroyed, preventing post-reaction over-bromination during the concentration phase.

  • Isolation: Extract with diethyl ether, wash with water and brine, dry over MgSO4​ , and evaporate the solvent to yield the target 2-bromo-2-phenylcyclohexanone.

References

  • Source: researchgate.
  • Source: asianpubs.
  • Source: acs.
  • Source: benchchem.
  • Title: Wouldn't this reaction also work without the Me3SiCl?

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 2-Bromo-6-phenylcyclohexanone

Welcome to the Process Engineering & Troubleshooting portal. This guide is designed for researchers and drug development professionals facing challenges with the purification of 2-bromo-6-phenylcyclohexanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering & Troubleshooting portal. This guide is designed for researchers and drug development professionals facing challenges with the purification of 2-bromo-6-phenylcyclohexanone. Alpha-bromoketones are notoriously thermally labile, making standard distillation workflows a primary point of failure. This guide synthesizes mechanistic causality with field-proven process engineering to help you establish a self-validating purification system.

Part 1: Diagnostic FAQs (The "Why")

Q1: Why does my 2-bromo-6-phenylcyclohexanone turn black and lose mass during standard vacuum distillation? A1: The darkening and mass loss are classic symptoms of thermal dehydrobromination. When exposed to prolonged heat in a distillation reboiler, 2-bromo-6-phenylcyclohexanone eliminates hydrogen bromide (HBr) to form conjugated alpha,beta-unsaturated ketones, specifically mixtures of 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one[1].

Crucially, this reaction is autocatalytic . The liberated HBr protonates the carbonyl oxygen of the remaining starting material, increasing the electrophilicity of the alpha-carbon and drastically accelerating further elimination. The "black" residue is the result of the subsequent thermal polymerization of these highly reactive unsaturated byproducts.

degradation_mechanism A 2-Bromo-6-phenylcyclohexanone (Target) B Thermal Stress (>80°C) A->B Heat C 6-Phenylcyclohex-2-en-1-one (Impurity) B->C Dehydrobromination D Hydrogen Bromide (HBr) (Autocatalyst) B->D Elimination D->A Autocatalytic Feedback

Fig 1. Autocatalytic thermal dehydrobromination pathway of 2-bromo-6-phenylcyclohexanone.

Q2: I switched to a high-vacuum setup, but I am still seeing degradation in the boiling flask. What is going wrong? A2: While a standard high-vacuum setup lowers the boiling point, conventional fractional or simple distillation still subjects the bulk liquid to prolonged heat (high residence time). To preserve the structural integrity of delicate alpha-bromoketones, you must minimize the time the molecule spends at elevated temperatures. Short-path distillation (SPD) resolves this by reducing the distance the vaporized molecules must travel to the condenser, drastically cutting residence time from hours to mere minutes[2].

Q3: Is there a chemical additive I can use to stabilize the bromoketone during distillation? A3: Yes. The addition of a non-volatile acid scavenger directly into the reboiler is a highly effective, field-proven strategy. Using an alkyl epoxide, such as 1,2-epoxydecane (typically 2-5 wt%), acts as an irreversible sink for HBr. As trace HBr is generated, it reacts with the epoxide via ring-opening to form a stable, non-volatile bromohydrin that remains entirely in the distillation bottoms[3]. This breaks the autocatalytic degradation loop without contaminating your volatile distillate.

distillation_workflow A Crude Mixture B Add 1,2-Epoxydecane (HBr Scavenger) A->B C Short-Path Distillation (< 0.1 mbar, < 95°C) B->C D Condenser (Rapid Quench) C->D Vapor F Residue (Bromohydrins) C->F Bottoms E Pure Distillate D->E Condensation

Fig 2. Optimized short-path distillation workflow utilizing in-situ HBr scavenging.

Part 2: Quantitative Process Comparison

To illustrate the impact of process choices on product integrity, the following table summarizes the quantitative performance of various distillation techniques for 2-bromo-6-phenylcyclohexanone:

Distillation TechniqueOperating PressureReboiler Temp (°C)Residence TimeHBr ScavengerYield of Target (%)Distillate Purity
Fractional Distillation 10 - 50 mbar140 - 160> 2 hoursNone< 30%< 60% (Dark)
Simple Vacuum Distillation 1 - 5 mbar110 - 1301 - 2 hoursNone45 - 55%~ 75% (Yellow)
Short-Path Distillation < 0.1 mbar80 - 95< 5 minutesNone70 - 80%~ 92% (Pale Yellow)
SPD + Epoxide Scavenger < 0.1 mbar80 - 95< 5 minutes1,2-Epoxydecane> 90% > 98% (Colorless)

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step methodology for the Epoxide-Stabilized Short-Path Distillation of 2-bromo-6-phenylcyclohexanone. This protocol is designed as a self-validating system, meaning each step contains a built-in check to confirm system integrity before proceeding.

Step 1: System Preparation & Passivation
  • Action: Wash all distillation glassware with a mild base (e.g., saturated NaHCO3​ solution), followed by distilled water and acetone. Bake at 120°C to ensure complete dryness.

  • Causality: Trace acidic residues on glass surfaces can initiate enolization and subsequent dehydrobromination of the alpha-bromoketone. Passivation ensures a neutral surface.

Step 2: Scavenger Integration
  • Action: Weigh the crude 2-bromo-6-phenylcyclohexanone into the boiling flask. Add 2 to 5 wt% of 1,2-epoxydecane directly to the mixture and stir gently[3].

  • Causality: The epoxide serves as a non-volatile acid scavenger. It irreversibly traps any thermally generated HBr, converting it into a heavy bromohydrin that will not co-distill with your target product.

Step 3: Vacuum Optimization & Leak Testing
  • Action: Assemble the short-path apparatus and evacuate the system to < 0.1 mbar before applying any heat to the reboiler[2].

  • Validation Check: Isolate the vacuum pump. A steady pressure reading without fluctuations confirms a leak-free system. Do not proceed if the pressure rises; oxygen ingress at high temperatures will cause rapid oxidative degradation.

Step 4: Thermal Processing
  • Action: Set the condenser temperature to 15-20°C. Gradually increase the reboiler temperature to 80-95°C.

  • Causality: The short distance between the evaporator and the chilled condenser minimizes vapor residence time, preventing gas-phase decomposition. The deep vacuum allows vaporization at temperatures well below the molecule's thermal breakdown threshold[2].

Step 5: Fraction Collection & Real-Time Verification
  • Action: Collect the main fraction once the vapor temperature stabilizes.

  • Validation Check: Monitor the color of the distillate continuously. The target compound should condense as a colorless liquid. If the distillate shifts to a yellow or brown tint, this is a definitive indicator of HBr breakthrough or scavenger depletion. Halt the distillation immediately to prevent contamination of the collected product.

Part 4: References

1.[1] Reactions of 2-phenylcyclohexanone derivatives. A re-examination. Miller, B., & Wong, H.-S. Tetrahedron (1972). URL: 2.[2] Short Path Distillation: Everything You Should Know. ExtraktLAB (2025). URL: 3.[3] Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby (KR20100083131A). Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-6-phenylcyclohexanone Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 2-bromo-6-phenylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 2-bromo-6-phenylcyclohexanone.

The bromination of 2-phenylcyclohexanone inherently produces a mixture of diastereomers. Isolating the desired isomer requires more than just finding a solvent where it is insoluble; it requires a mechanistic understanding of crystallization-induced dynamic resolution. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and a self-validating protocol to ensure high diastereomeric excess (d.e.).

Part 1: Mechanistic Workflow

The following diagram illustrates the logical progression and phase-behavior troubleshooting required for the successful dynamic resolution of cis-2-bromo-6-phenylcyclohexanone.

G A Crude 2-bromo-6-phenylcyclohexanone (cis/trans mixture) B Dissolution in Ethanol + Catalytic HBr A->B C Acid-Catalyzed Epimerization (trans ⇌ cis) B->C D Controlled Cooling (5 °C/hour) C->D E Supersaturation Reached? D->E F Oiling Out Detected E->F Liquid-Liquid Separation H Selective Nucleation of cis-isomer E->H Solid Nucleation G Add Antisolvent / Seed Crystals F->G G->H H->C Depletion of cis drives equilibrium I Filtration & Washing H->I J Pure cis-2-bromo-6-phenylcyclohexanone I->J

Workflow for crystallization-induced dynamic resolution of cis-2-bromo-6-phenylcyclohexanone.

Part 2: Troubleshooting Guides & FAQs

Q1: I am isolating a mixture of cis and trans isomers. How can I selectively crystallize the cis-2-bromo-6-phenylcyclohexanone? A1: The initial bromination of 2-phenylcyclohexanone yields the kinetic trans-isomer, which readily interconverts with the cis-isomer under acidic conditions[1]. Because the cis-isomer has significantly lower solubility in solvents like ethanol, it selectively precipitates[1]. To maximize your yield, do not just cool the mixture; maintain slightly acidic conditions (e.g., adding trace HBr) during crystallization. As the cis-isomer crystallizes out of solution, Le Chatelier's principle drives the continuous epimerization of the highly soluble trans-isomer into the cis-form.

Q2: Why does my product form a biphasic oily layer ("oiling out") instead of crystallizing upon cooling? A2: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the saturation temperature. This is highly common when the concentration of the trans isomer or other impurities is too high, depressing the melting point. Causality & Solution: You have exceeded the metastable zone width without inducing primary nucleation. To fix this, use a binary solvent system (e.g., Chloroform/Hexane) and lower the degree of supersaturation[2]. Reheat the mixture until homogeneous, cool to just above the cloud point, and introduce 1% w/w seed crystals of pure cis-isomer to bypass the nucleation energy barrier[2].

Q3: What is the optimal cooling profile to prevent solvent entrapment and ensure high diastereomeric excess (d.e.)? A3: Rapid cooling ("crash cooling") generates a high degree of supersaturation, which favors rapid, uncontrolled nucleation over ordered crystal growth[2]. This traps solvent molecules and the trans-isomer within the crystal lattice. Implement a controlled, non-linear cooling ramp (e.g., 5 °C/hour) to allow the crystal lattice to form selectively, yielding larger, purer crystals[2].

Part 3: Quantitative Data: Solvent Selection Matrix

Selecting the right solvent dictates both the thermodynamic solubility and the kinetic habit of the resulting crystals. Below is a synthesized comparison of solvent systems for this specific diastereomeric resolution.

Solvent SystemSolubility ProfileEpimerization SupportTypical Crystal HabitExpected d.e. (%)
Ethanol + trace HBr ModerateExcellentNeedles> 95%
Chloroform / Hexane (1:4) High / Low (Antisolvent)ModeratePlates> 90%
Carbon Tetrachloride LowPoor (Unless acid added)Prisms~ 85%
Acetonitrile / Water Prone to oiling outPoorOily / Amorphous< 50%
Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this standard operating procedure (SOP) for the acid-catalyzed diastereomeric crystallization of cis-2-bromo-6-phenylcyclohexanone. This protocol includes a strict self-validation checkpoint.

Step 1: Dissolution & Acidification

  • Suspend 10.0 g of crude 2-bromo-6-phenylcyclohexanone (mixed diastereomers) in 30 mL of absolute ethanol.

  • Add 0.05 equivalents of 48% aqueous HBr. Causality: The acid acts as a catalyst to break the kinetic trap of the trans-isomer, enabling rapid enolization and epimerization to the thermodynamically stable cis-isomer[1].

Step 2: Controlled Heating & Cooling

  • Heat the suspension to 60 °C under continuous stirring until a completely clear solution is achieved.

  • Program the reactor or water bath to cool at a strict rate of 5 °C/hour[2]. Causality: This slow ramp keeps the solution within the metastable zone, preventing oiling out and solvent inclusion.

Step 3: Seeding & Isolation

  • Once the internal temperature reaches 45 °C, add 0.1 g (1% w/w) of pure cis-2-bromo-6-phenylcyclohexanone seed crystals.

  • Continue cooling to 5 °C and hold for 2 hours to allow the dynamic resolution equilibrium to fully favor the precipitated cis-isomer.

  • Filter the crystalline solid under vacuum and wash with 5 mL of ice-cold ethanol. Dry under vacuum at 30 °C for 12 hours.

Step 4: Self-Validation Checkpoint Every protocol must be self-verifying. To validate the success of the epimerization and crystallization:

  • Take a 10 mg aliquot of the isolated crystals and dissolve in CDCl₃.

  • Perform a ¹H NMR (200 MHz or higher) analysis.

  • Validation Metric: Evaluate the diagnostic doublets of doublets (dd) for the methine proton adjacent to the bromine. The two diastereomers exhibit distinct shifts at δ = 3.72 ppm and δ = 4.79 ppm [3].

  • Actionable Logic: If the integration of the minor peak exceeds 5% relative to the major peak, the dynamic resolution was incomplete. The batch must be re-subjected to the acidic ethanol protocol starting from Step 1.

Part 5: References

1.3 - Asian Journal of Chemistry. 2.1 - ResearchGate / Tetrahedron. 3. 2 - BenchChem.

Sources

Optimization

FAQ 1: Why am I getting a mixture of isomers instead of a pure product during bromination?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the isolation and purification of cis- and trans-2-bromo-6-phenylcyclohexanone.

This guide bypasses generic advice and focuses on the mechanistic causality behind isomer formation, providing self-validating protocols to ensure high-fidelity separations for your drug development and structure-activity relationship (SAR) studies.

The Causality: When you brominate 2-phenylcyclohexanone, the initial electrophilic addition is kinetically controlled, preferentially yielding the trans-2-bromo-6-phenylcyclohexanone isomer due to the steric hindrance of the bulky phenyl group. However, the bromination reaction inherently generates hydrobromic acid (HBr) as a byproduct.

This acidic environment catalyzes the enolization of the α-bromo ketone. Because the two stereoisomers readily interconvert via this enol intermediate, the system falls under thermodynamic control. The cis-isomer possesses a significantly lower solubility in most organic solvents compared to the trans-isomer. As the cis-isomer precipitates, it continuously drives the equilibrium forward via Le Chatelier's principle, acting as a thermodynamic sink (1).

Epimerization A 2-Phenylcyclohexanone + Br2 B trans-Isomer (Kinetic Product) A->B Bromination C Enol Intermediate (Acid-Catalyzed by HBr) B->C + HBr (Epimerization) D cis-Isomer (Thermodynamic Sink) C->D + HBr (Epimerization) E Precipitation (Low Solubility) D->E Crystallization

Mechanistic pathway of acid-catalyzed epimerization and crystallization.

FAQ 2: How can I selectively isolate the cis-isomer at scale?

If your goal is to isolate only the cis-isomer, chromatographic separation is inefficient. Instead, you should exploit the differential solubility of the isomers through a self-validating fractional crystallization protocol.

Step-by-Step Methodology: Fractional Crystallization

  • Concentration: Remove the primary reaction solvent in vacuo to yield a crude viscous mixture of cis/trans isomers and residual HBr.

  • Dissolution: Suspend the crude residue in a minimal volume of hot ethanol (approx. 60 °C). Ensure complete dissolution.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–4 °C) for an additional 2 hours to force precipitation of the less soluble cis-isomer.

  • Filtration: Recover the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold hexanes to remove trapped trans-isomer impurities.

  • Self-Validation System:

    • Mother Liquor Check: Run a Thin Layer Chromatography (TLC) plate of the mother liquor. If the cis-isomer spot remains heavily concentrated, concentrate the liquor further and perform a second crop crystallization.

    • Structural Confirmation: Analyze the dried crystals via 1 H NMR. The proton at C2 (adjacent to the bromine) will display a distinct doublet of doublets. The coupling constants ( J -values) will definitively confirm the cis stereochemistry (axial-equatorial vs. axial-axial coupling) (2).

FAQ 3: How do I separate both isomers quantitatively for SAR studies?

If you need both the cis and trans isomers for comparative biological assays, crystallization will not suffice because the trans-isomer remains trapped in the mother liquor as an impure mixture. You must use High-Performance Liquid Chromatography (HPLC).

The Causality of Column Selection: Standard C18 columns often struggle to resolve rigid, structurally similar cycloalkane diastereomers. By upgrading to a C30 reversed-phase column, you leverage a highly ordered, rigid alkyl chain stationary phase that provides exceptional shape selectivity for hydrophobic isomers (3).

Quantitative Data Presentation: HPLC Method Comparison

ParameterNormal-Phase (Silica)Reversed-Phase (C30)
Mobile Phase Hexane / Ethanol (95:5 v/v)Acetonitrile / Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution ( Rs​ ) ~1.5 (Baseline)> 2.5 (Excellent)
Primary Advantage Good for scaling up to preparative LC.Superior shape selectivity for rigid rings.

Step-by-Step Methodology: RP-HPLC Separation

  • Sample Prep: Dissolve the crude isomer mixture in the mobile phase (Acetonitrile/Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10–20 µL onto a C30 column (e.g., 5 µm, 4.6 × 250 mm) maintained at 25 °C.

  • Elution: Run an isocratic elution at 1.0 mL/min. The trans-isomer typically elutes first due to its slightly different hydrodynamic radius and lower interaction with the rigid C30 chains.

  • Self-Validation System: Spike a small aliquot of your pure cis-isomer (obtained from the crystallization protocol) into the HPLC vial. The peak that increases in area definitively identifies the cis retention time.

Troubleshooting Start Crude Isomer Mixture Q1 Goal: Pure cis-isomer? Start->Q1 Cryst Fractional Crystallization (Cold Ethanol) Q1->Cryst Yes Q2 Goal: Both isomers for SAR? Q1->Q2 No Val1 Validate via 1H NMR (Coupling Constants) Cryst->Val1 HPLC RP-HPLC Separation (C30 Column, ACN/H2O) Q2->HPLC Yes Val2 Validate via UV/Vis & Co-injection HPLC->Val2

Decision matrix for isolating 2-bromo-6-phenylcyclohexanone isomers.

FAQ 4: How can I prevent unwanted epimerization during storage?

The Causality: Because the interconversion of these isomers is acid-catalyzed, even trace amounts of acidic impurities (such as degrading halogenated solvents like chloroform) will trigger enolization and ruin the diastereomeric excess (d.e.) of your purified samples over time.

Step-by-Step Methodology: Stabilization and Storage

  • Neutralization: After any reaction or purification step, wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize trace acids.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), not magnesium sulfate, as MgSO4​ can sometimes exhibit mild Lewis acidic character.

  • Storage: Store the purified isomers in amber glass vials (to prevent photolytic degradation of the C-Br bond) under an inert argon atmosphere at -20 °C. Avoid storing in chloroform ( CHCl3​ ); use deuterated benzene ( C6​D6​ ) or DMSO- d6​ for extended NMR studies to prevent acid generation.

References

  • Miller, B., & Wong, H.-S. (1972). Reactions of 2-phenylcyclohexanone derivatives. A re-examination. Tetrahedron.[Link]

  • Ceylan, M., et al. (2005). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry. [Link]

Sources

Troubleshooting

Reducing dibrominated byproducts in alpha-bromination of cyclic ketones

Welcome to our technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of min...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of minimizing dibrominated byproducts during the alpha-bromination of cyclic ketones.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing significant amounts of a dibrominated byproduct in my alpha-bromination reaction?

A1: The formation of dibrominated byproducts is a frequent issue in the alpha-bromination of ketones.[1] This occurs because the initial monobrominated product can sometimes be more reactive than the starting ketone.[1] The electron-withdrawing nature of the first bromine atom can increase the acidity of the remaining alpha-hydrogen, making it more susceptible to a second bromination, particularly under basic conditions.[2][3]

Q2: How does the choice of brominating agent impact the formation of dibrominated byproducts?

A2: The reactivity of the brominating agent is a critical factor.[1] Highly reactive agents like molecular bromine (Br₂) are more likely to cause over-bromination.[1] Milder and more selective brominating agents, such as N-bromosuccinimide (NBS), are often preferred to achieve higher yields of the monobrominated product.[1][4][5] Other reagents like pyridinium tribromide and copper(II) bromide have also been used effectively to promote selective monobromination.[6][7]

Q3: What is the role of the acid catalyst in the reaction, and can it contribute to byproduct formation?

A3: In acid-catalyzed bromination, the acid's primary role is to facilitate the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine.[4][8][9] The formation of this enol is the rate-determining step of the reaction.[8][10] While the acid itself doesn't directly cause dibromination, the reaction conditions it promotes can influence selectivity. Under acidic conditions, the introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable, which helps to prevent a second bromination.[11]

Q4: Can the reaction solvent influence the selectivity of monobromination?

A4: Yes, the choice of solvent can significantly impact the reaction's outcome. Solvents like methanol, ethanol, and acetic acid are commonly used.[4][8][12] For instance, in some systems using NBS, methanol has been shown to favor α-bromination, while acetonitrile can promote nuclear bromination on an aromatic ring if present.[12] The solvent can influence the rate of enol formation and the solubility and reactivity of the brominating agent.

Troubleshooting Guides

Problem 1: Excessive Dibromination is Observed

Primary Cause: The reaction conditions are too harsh, or the monobrominated product is more reactive than the starting material.[1]

Solutions:

  • Switch to a Milder Brominating Agent: If you are using molecular bromine (Br₂), consider switching to N-bromosuccinimide (NBS), which is known for its higher selectivity in monobromination.[1][4][5] Other selective reagents include pyridinium bromochromate and bromodimethylsulfonium bromide.[5][13]

  • Lower the Reaction Temperature: Bromination reactions are often exothermic. Lowering the temperature to 0°C or even -78°C for highly reactive substrates can significantly enhance selectivity and minimize the formation of dibrominated byproducts.[1]

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the ketone to the brominating agent. Adding the brominating agent dropwise to the ketone solution can help maintain a low concentration of the brominating agent throughout the reaction, disfavoring a second bromination.

  • Employ Catalytic Methods: Certain catalysts can improve selectivity. For example, silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) has been used with NBS to achieve high yields of monobrominated products under mild conditions.[5]

Problem 2: The Reaction is Sluggish or Incomplete

Primary Cause: The rate of enol formation, which is the rate-determining step, is too slow.[8][14]

Solutions:

  • Increase Catalyst Concentration: If using an acid-catalyzed method, a slight increase in the acid concentration can accelerate the rate of enolization and, consequently, the overall reaction rate.[8][15]

  • Consider a Different Acid Catalyst: The type of acid used can influence the reaction rate. Common choices include HBr and acetic acid (AcOH).[4] Experimenting with different protic acids may yield better results.

  • Elevate the Reaction Temperature: While low temperatures are recommended to control selectivity, if the reaction is too slow, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts.

Problem 3: A Mixture of Regioisomers is Formed with an Unsymmetrical Ketone

Primary Cause: Formation of both the kinetic and thermodynamic enolate is occurring, leading to bromination at different alpha-carbons.

Solutions:

  • For the Kinetic Product (Less Substituted): To favor the formation of the less substituted (kinetic) enolate, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C).[16][17] The ketone should be added slowly to the base to ensure the base is in excess.[17] Short reaction times for enolate formation before adding the bromine source are also crucial.[16][17]

  • For the Thermodynamic Product (More Substituted): To favor the more stable, more substituted (thermodynamic) enolate, use a smaller, weaker base like sodium ethoxide or sodium hydride.[17] Allowing the reaction to proceed at a higher temperature (e.g., room temperature) for a longer duration will permit the enolates to equilibrate to the more stable form before the addition of the brominating agent.[16][17]

Data and Protocols

Table 1: Comparison of Brominating Agents for the α-Bromination of Acetophenone Derivatives[6]
Ketone SubstrateBrominating AgentCatalyst/SolventYield of Monobrominated Product
AcetophenoneN-BromosuccinimideAcidic Alumina / MethanolHigh
4-ChloroacetophenonePyridinium TribromideAcetic AcidGood
Experimental Protocol: Selective Monobromination of Cyclohexanone using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclohexanone

  • N-Bromosuccinimide (NBS)

  • Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) (optional catalyst)[5]

  • Methanol

  • Sodium bisulfite solution (aqueous)

  • Diethyl ether or other suitable organic solvent

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

  • In a fume hood, dissolve cyclohexanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • If using a catalyst, add the silica-supported sodium hydrogen sulfate.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve N-bromosuccinimide in methanol.

  • Slowly add the NBS solution dropwise to the stirred cyclohexanone solution over a period of 30-60 minutes. Monitor the disappearance of the bromine color.

  • After the addition is complete, allow the reaction mixture to stir at 0°C until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromocyclohexanone.

  • The product can be further purified by distillation or column chromatography if necessary.

Visualizing the Reaction Pathway

To better understand the factors leading to mono- versus di-bromination, it is helpful to visualize the reaction mechanism.

Bromination_Pathway cluster_main Acid-Catalyzed α-Bromination cluster_key Key Ketone Cyclic Ketone Enol Enol Intermediate Ketone->Enol H⁺ (cat.) (Rate-Determining) MonoBromo α-Bromo Ketone (Desired Product) Enol->MonoBromo + Br₂ Enol_Mono Enol of Monobromo-Ketone MonoBromo->Enol_Mono H⁺ (cat.) (Slower) DiBromo α,α'-Dibromo Ketone (Byproduct) Enol_Mono->DiBromo + Br₂ Desired Desired Pathway Undesired Undesired Pathway

Caption: Pathway for mono- and di-bromination of a cyclic ketone.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). CH 18: ENOLATES:NOTES. Retrieved from [Link]

  • Tang, W., & Maruoka, K. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(10), 5647–5652. [Link]

  • Sarrafi, Y., Sadatshahabi, M., & Alimohammadi, K. (2009). A mild, simple and efficient method for selective α-monobromination of 1,3-diketones and β-keto-esters using pyridinium bromochromate. Chinese Chemical Letters, 20(4), 393-396. [Link]

  • Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Bodireddy, R. M., Reddy, G. T., & Reddy, N. C. G. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Korean Chemical Society, 58(3), 263-269. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Maj, A. M., & Tiritiris, I. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3328. [Link]

  • Kim, J. M., Lee, K. Y., & Kim, J. N. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. Organic Letters, 5(4), 531–533. [Link]

  • Shavnya, A., et al. (2010). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. The Journal of Organic Chemistry, 75(19), 6310-6318. [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]

  • Google Patents. (2012). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Wu, J., et al. (2023). Applications of the DIB–BBr3 Protocol in Bromination Reactions. Organic Letters, 25(2), 312–317. [Link]

  • Pearson. (n.d.). In the presence of a small amount of bromine, cyclohexene undergo.... Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Bell, R. P., & Pring, M. (1966). The Reaction of Bromine with Cyclohexene in Carbon Tetrachloride. Part I Reactions in the Absence of Hydrogen Bromide I Presence of a Scavenger 1. Journal of the Chemical Society B: Physical Organic, 1119-1125. [Link]

  • Wang, Y., et al. (2025). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]

  • Singh, P. P., & Singh, A. K. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. SN Applied Sciences, 1(10), 1-10. [Link]

  • Chemistry Stack Exchange. (2021, April 23). Products of the reaction between cyclohexanone and N-bromosuccinimide. Retrieved from [Link]

  • Quora. (2018, September 11). What is the mechanism for the reaction of cyclohexane with bromine in the presence of sunlight?. Retrieved from [Link]

Sources

Optimization

Addressing stability issues of 2-bromo-6-phenylcyclohexanone in aqueous solutions

Welcome to the Technical Support Center for handling 2-bromo-6-phenylcyclohexanone and related α -bromoketones. As an application scientist, I frequently see researchers encounter unexpected degradation, loss of stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-bromo-6-phenylcyclohexanone and related α -bromoketones. As an application scientist, I frequently see researchers encounter unexpected degradation, loss of stereochemistry, or complete compound disappearance when transitioning these molecules from organic solvents into aqueous biological assays.

This guide is designed to provide you with the chemical causality behind these failures, self-validating troubleshooting protocols, and authoritative grounding to ensure your experimental integrity.

Core Mechanistic Overview

2-Bromo-6-phenylcyclohexanone is highly reactive in aqueous media. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom makes the α -protons highly acidic. Furthermore, the bromine acts as an excellent leaving group. When introduced to water—especially under basic or physiological conditions (pH 7.4)—the molecule is subjected to competing degradation pathways[1].

Degradation Main 2-bromo-6-phenylcyclohexanone (Aqueous Solution) Favorskii Favorskii Rearrangement (Ring Contraction) Main->Favorskii Base (OH-) pH > 7 Hydrolysis Nucleophilic Hydrolysis (α-hydroxyketone) Main->Hydrolysis H2O / OH- Prolonged exposure Elimination Dehydrobromination (α,β-unsaturated ketone) Main->Elimination Base / Heat -HBr Epimerization Enolization (Stereoisomerization) Main->Epimerization Acid / Base Dynamic equilibrium

Caption: Degradation pathways of 2-bromo-6-phenylcyclohexanone in aqueous solutions.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Unexpected Ring Contraction

Symptoms: LC-MS analysis shows a major byproduct with a mass corresponding to [M−HBr+H2​O] . The compound has lost its ketone functionality and behaves like an acid. Root Cause (Causality): Favorskii Rearrangement . In the presence of a base (even mild biological buffers at pH > 7.0), the hydroxide ion abstracts the acidic α -proton to form an enolate. This enolate attacks the carbon bearing the bromine, expelling the bromide ion to form a highly strained cyclopropanone intermediate. Subsequent attack by water/hydroxide opens the ring, yielding a cyclopentanecarboxylic acid derivative[2]. Solution: Avoid basic conditions. If physiological pH is required, minimize the incubation time and keep the temperature strictly at 4°C until the exact moment of the assay.

Issue 2: Appearance of an α,β -Unsaturated Ketone

Symptoms: UV absorption shifts significantly (due to extended conjugation), and MS shows a loss of 80/82 Da (loss of HBr). Root Cause (Causality): Dehydrobromination (Elimination) . Base-catalyzed E2 elimination of HBr yields the conjugated 6-phenyl-2-cyclohexen-1-one. This product is thermodynamically favored due to the conjugation between the alkene and the carbonyl group[3]. This is a known synthetic pathway for generating 2-cyclohexenones from α -bromoketones[4]. Solution: Elimination is highly temperature-dependent. Chill all aqueous buffers prior to compound addition.

Issue 3: Loss of Stereochemical Purity

Symptoms: Chiral chromatography reveals that a stereopure input (e.g., trans-2-bromo-6-phenylcyclohexanone) has converted into a mixture of cis and trans isomers. Root Cause (Causality): Epimerization via Enolization . Both acids and bases catalyze the formation of an enol intermediate. When the enol tautomerizes back to the ketone, the proton can add from either the axial or equatorial face, scrambling the stereocenter[3]. Solution: Maintain the solution as close to pH 5.5–6.0 as possible, where the rate of enolization is minimized.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected kinetic behavior of α -bromoketones in various aqueous environments.

Buffer ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
pH 8.0, 37°C Favorskii Rearrangement< 15 minutesUnsuitable for prolonged assays. Lower pH.
pH 7.4, 37°C Hydrolysis / Elimination1 - 2 hoursUse co-solvents (DMSO), limit exposure time.
pH 6.0, 25°C Hydrolysis / Epimerization8 - 12 hoursAcceptable for short-duration handling.
pH 6.0, 4°C Stable> 48 hoursOptimal handling condition.

Standard Operating Procedure (SOP): Optimized Aqueous Handling

To ensure trustworthiness in your data, you must implement a self-validating workflow. Do not assume your compound remains intact once it touches water.

Workflow Start Aqueous Assay Setup CheckPH Is pH > 7.0? Start->CheckPH FavorskiiRisk High Risk: Favorskii CheckPH->FavorskiiRisk Yes CheckTemp Is Temp > 25°C? CheckPH->CheckTemp No BufferAdjust Adjust to pH 5.5-6.0 FavorskiiRisk->BufferAdjust BufferAdjust->CheckTemp HydrolysisRisk High Risk: Hydrolysis CheckTemp->HydrolysisRisk Yes Success Proceed with Assay CheckTemp->Success No TempAdjust Chill to 4°C HydrolysisRisk->TempAdjust TempAdjust->Success

Caption: Logic tree for mitigating aqueous instability of α-bromoketones.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 2-bromo-6-phenylcyclohexanone in anhydrous, amine-free DMSO or Acetonitrile to create a 10 mM to 50 mM stock. Store at -20°C in a desiccator.

  • Buffer Optimization: Prepare your aqueous assay buffer. If your biological target permits, adjust the pH to 6.0 using MES or Citrate buffer.

  • Temperature Control: Chill the aqueous buffer to 4°C on ice.

  • Just-in-Time Dilution: Dilute the DMSO stock into the chilled aqueous buffer immediately (< 2 minutes) before initiating the assay. Keep the final DMSO concentration between 1% and 5% to aid solubility and reduce the dielectric constant of the medium, which slows hydrolysis.

  • Self-Validation Step (Critical): Before running the full assay batch, prepare a mock sample. Inject a 5 µL aliquot into an HPLC-UV system (254 nm) at T=0 and T=30 minutes. Calculate the intact peak area ratio. A parent peak AUC of >95% at 30 minutes validates the buffer conditions. If the AUC drops below 95%, you must further lower the temperature or pH.

  • Quenching: Terminate the reaction rapidly by flash-freezing in liquid nitrogen or extracting with an organic solvent (e.g., Ethyl Acetate) to remove the compound from the hostile aqueous environment.

Frequently Asked Questions (FAQs)

Q: Can I use amines (like Tris or HEPES) in my buffer? A: It is highly discouraged. Primary and secondary amines can act as nucleophiles, directly displacing the bromine atom to form α -aminoketones. Even tertiary amines (like HEPES) can act as general bases, accelerating the Favorskii rearrangement and dehydrobromination. Use phosphate, MES, or citrate buffers instead.

Q: Does light exposure affect the stability of this compound? A: Yes. Carbon-bromine bonds are susceptible to homolytic cleavage upon exposure to UV light, generating radical species that lead to complex degradation mixtures[1]. Always handle the compound in amber vials or wrap your reaction tubes in aluminum foil.

Q: Why is the cis isomer often recovered even if I start with the trans isomer? A: In acidic or slightly basic aqueous conditions, the trans and cis isomers exist in a dynamic equilibrium via the enol tautomer. Because the cis isomer typically has lower solubility in many solvent systems, it can precipitate out, driving the equilibrium toward the cis form[3].

References

  • Ch. 22 Additional Problems - Organic Chemistry | OpenStax Source: OpenStax URL:[Link]

  • Addition of Hypobromous Acid to 1-Phenylcycloalkenes (Reactions of 2-phenylcyclohexanone derivatives. A re-examination) Source: ResearchGate / Tetrahedron URL:[Link]

  • 2-cyclohexenone Source: Organic Syntheses URL:[Link]

  • Bromoacetone - Hazardous Substances Data Bank Source: PubChem URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-6-phenylcyclohexanone and 2-Chloro-6-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of complex molecular architectures, α-haloketones serve as pivotal intermediates due to their enhanced reactivity towards...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex molecular architectures, α-haloketones serve as pivotal intermediates due to their enhanced reactivity towards nucleophiles and their susceptibility to base-induced rearrangements. This guide provides an in-depth technical comparison of the reactivity of 2-bromo-6-phenylcyclohexanone and its chloro-analogue, 2-chloro-6-phenylcyclohexanone. The fundamental principles of carbon-halogen bond characteristics and leaving group ability dictate that the bromo-derivative is significantly more reactive in nucleophilic substitution and likely undergoes faster rearrangement reactions. This heightened reactivity can be advantageous for achieving reactions under milder conditions but may also lead to a greater propensity for side reactions if not properly controlled. The choice between these two substrates is therefore a critical decision in process development, balancing reaction rate, yield, and overall synthetic strategy.

Theoretical Framework: Unpacking the Basis of Reactivity

The observed differences in reactivity between 2-bromo-6-phenylcyclohexanone and 2-chloro-6-phenylcyclohexanone are rooted in fundamental chemical principles, primarily the nature of the carbon-halogen (C-X) bond and the stability of the resulting halide anion.

The Carbon-Halogen Bond: A Tale of Two Halides

The reactivity of an α-haloketone is profoundly influenced by the properties of the carbon-halogen bond, which must be cleaved during the course of most reactions. The key distinguishing factors are bond strength and bond length.

As one descends the halogen group from chlorine to bromine, the atomic size increases, leading to a longer and weaker carbon-halogen bond.[1] This is because the larger, more diffuse orbitals of bromine result in less effective orbital overlap with carbon compared to chlorine.[1]

PropertyC-Cl BondC-Br BondRationale
Average Bond Energy (kJ/mol) ~324[1]~285[1]Weaker C-Br bond requires less energy to break.
Average Bond Length (pm) ~177~194Larger atomic radius of Br leads to a longer bond.

This disparity in bond energy is a primary determinant of reactivity; the weaker C-Br bond is more readily cleaved, making 2-bromo-6-phenylcyclohexanone the more kinetically favored substrate in reactions where C-X bond breaking is part of the rate-determining step.

Leaving Group Ability: The Decisive Factor

In both nucleophilic substitution and rearrangement reactions of α-haloketones, the halogen departs as a halide ion (X⁻). The facility with which this occurs is termed "leaving group ability." A good leaving group is a species that is stable on its own. The stability of the halide anion is inversely related to its basicity; weaker bases are better leaving groups.

The conjugate acids of the halide ions are the hydrogen halides (HCl, HBr). The acidity of these acids increases down the group (HBr is a stronger acid than HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This greater stability of the bromide ion makes it a superior leaving group.

Caption: Key factors influencing the enhanced reactivity of the bromo-ketone.

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest in tangible differences in reaction rates and outcomes in common synthetic transformations involving α-haloketones.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of α-haloketones with nucleophiles is a cornerstone of their utility. The carbonyl group activates the α-carbon, making it highly electrophilic and susceptible to Sₙ2 attack.[2] In this concerted mechanism, the nucleophile attacks the α-carbon as the halide leaving group departs.

Caption: Generalized Sₙ2 mechanism at the α-carbon of a 2-halo-6-phenylcyclohexanone.

The Favorskii Rearrangement

A hallmark reaction of enolizable α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base (e.g., alkoxides, hydroxides) to yield carboxylic acid derivatives, often with ring contraction for cyclic substrates.[3] The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[4][5]

Caption: Key steps of the Favorskii rearrangement for a cyclic α-haloketone.

The formation of the cyclopropanone intermediate is an intramolecular Sₙ2 reaction where the enolate attacks the carbon bearing the halogen.[5] Consequently, the rate of this crucial step is dependent on the leaving group ability of the halide. 2-Bromo-6-phenylcyclohexanone is expected to undergo this rearrangement faster than 2-chloro-6-phenylcyclohexanone. However, the overall yield may be influenced by competing side reactions. Some studies on simpler 2-halocyclohexanones have reported higher isolated yields for the chloro-derivative, possibly because the faster reaction of the bromo-compound can lead to more side products if conditions are not carefully optimized.[6]

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, a well-designed kinetic experiment is essential. The following protocols provide a framework for such a study.

Protocol: Kinetic Analysis of Nucleophilic Substitution by HPLC

This experiment monitors the rate of substitution by a common nucleophile, such as piperidine, by quantifying the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative rate constants for the reaction of 2-bromo- and 2-chloro-6-phenylcyclohexanone with piperidine.

Materials:

  • 2-bromo-6-phenylcyclohexanone

  • 2-chloro-6-phenylcyclohexanone

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare stock solutions of each reactant and the internal standard in acetonitrile of known concentrations.

  • Reaction Setup: In a thermostatted vessel (e.g., 25°C), combine solutions of the α-haloketone and the internal standard in acetonitrile.

  • Initiation: Initiate the reaction by adding a solution of piperidine (in large excess to ensure pseudo-first-order kinetics) to the vessel and start a timer.

  • Sampling: At regular intervals (e.g., every 5 minutes for the bromo-ketone, every 30 minutes for the chloro-ketone), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a prepared vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the piperidine.

  • HPLC Analysis: Inject the quenched samples into the HPLC. Monitor the peak area of the α-haloketone relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the α-haloketone versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Repeat the experiment for the other α-haloketone.

HPLC_Workflow Setup 1. Equilibrate Reactants (α-haloketone + Internal Std) in Thermostat Initiate 2. Add Piperidine Start Timer Setup->Initiate Sample 3. Withdraw Aliquots at Timed Intervals Initiate->Sample Reaction Proceeds Sample->Initiate Repeat Sampling Quench 4. Quench with Dilute Acid Sample->Quench Analyze 5. Analyze by HPLC Quench->Analyze Plot 6. Plot ln[Substrate] vs. Time Determine Rate Constant Analyze->Plot

Caption: Experimental workflow for the kinetic study of nucleophilic substitution.

Practical Implications and Conclusion

For the Synthetic Chemist:

  • Reaction Rate: 2-Bromo-6-phenylcyclohexanone will react significantly faster in both nucleophilic substitutions and Favorskii rearrangements. This can shorten reaction times and may allow for the use of lower temperatures, which can be beneficial for preserving sensitive functional groups elsewhere in the molecule.

  • Cost and Availability: Chloro-derivatives are often less expensive and more readily available than their bromo-counterparts. For large-scale synthesis, the cost savings of using 2-chloro-6-phenylcyclohexanone may outweigh the benefit of a faster reaction, provided the required reaction conditions are acceptable.

  • Side Reactions: The higher reactivity of the bromo-compound can sometimes lead to lower isolated yields due to increased potential for side reactions, such as elimination or poly-substitution.[6] Optimization of reaction conditions (temperature, concentration, rate of addition) is critical to mitigate these effects.

  • Substrate of Choice:

    • For rapid, small-scale, or discovery chemistry where reaction time is a priority, 2-bromo-6-phenylcyclohexanone is the superior choice.

    • For large-scale, cost-sensitive processes where reaction conditions can be optimized for longer times or higher temperatures, 2-chloro-6-phenylcyclohexanone may be the more economical option.

References

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Organic Chemistry Tutor. [Link]

  • sin有機化学. (2020, August 5). Reaction mechanism of the Favorskii rearrangement. YouTube. [Link]

  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • Grushin, V. V., et al. (2012). Trifluoromethylation of α-Haloketones. Journal of the American Chemical Society. [Link]

  • Scite. (n.d.). Favorskii rearrangements. IX. Stereochemistry of the reaction with 2-bromo-4-methyl-4-phenylcyclohexanone. [Link]

  • sin有機化学. (2020, August 5). Reaction mechanism of the Favorskii rearrangement. YouTube. [Link]

  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry: HL): Revision Note. [Link]

Sources

Comparative

Comparing brominating agents (NBS vs Br2) for 2-phenylcyclohexanone

As drug development professionals and synthetic chemists, we frequently encounter the challenge of functionalizing unsymmetrical cyclic ketones. 2-Phenylcyclohexanone is a classic example, possessing two distinct alpha p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently encounter the challenge of functionalizing unsymmetrical cyclic ketones. 2-Phenylcyclohexanone is a classic example, possessing two distinct alpha positions: the tertiary C2 (bearing the phenyl group) and the secondary C6. Alpha-bromination is a critical activation step for subsequent cross-coupling, amination, or azidation reactions.

However, selecting the right brominating agent—molecular bromine (Br₂) versus N-Bromosuccinimide (NBS)—is not merely a matter of yield; it fundamentally dictates the regioselectivity of the reaction. This guide objectively compares Br₂ and NBS, detailing the mechanistic causality behind their divergent product profiles and providing self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Causality: The "Why" Behind Regioselectivity

The bromination of 2-phenylcyclohexanone is governed by a delicate interplay between enolization thermodynamics and steric hindrance.

1. Molecular Bromine (Br₂): Steric Control and Isomerization When 2-phenylcyclohexanone is subjected to direct bromination with Br₂ under acidic conditions, one might intuitively expect bromination at the more substituted, thermodynamically stable C2 position. However, the bulky phenyl ring exerts severe steric hindrance against the approaching Br₂ molecule. Consequently, electrophilic attack is redirected to the less hindered C6 position. The initial kinetic product is trans-2-bromo-6-phenylcyclohexanone, which rapidly isomerizes in the acidic medium to the less soluble, thermodynamically favored cis-2-bromo-6-phenylcyclohexanone[1]. Thus, Br₂ is the reagent of choice when the C6-bromo isomer is desired.

2. N-Bromosuccinimide (NBS): Thermodynamic Trapping for C2 Bromination To achieve bromination at the sterically congested C2 position (yielding 2-bromo-2-phenylcyclohexanone), direct bromination is ineffective. Instead, the system must be forced into the thermodynamic enolate. By using a strong base capable of equilibration (e.g., Potassium Hydride, KH) followed by trapping with Trimethylsilyl chloride (TMSCl), the thermodynamic silyl enol ether (1-trimethylsiloxy-2-phenylcyclohexene) is isolated[2]. NBS is then employed as a mild, controlled electrophilic bromine source. Unlike free Br₂, NBS reacts cleanly with the electron-rich silyl enol ether, delivering the bromine atom precisely to the C2 position without triggering complex acid-catalyzed isomerizations[3].

Performance Comparison

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS) via Enol Ether
Primary Product 6-Bromo-2-phenylcyclohexanone2-Bromo-2-phenylcyclohexanone
Regioselectivity C6 (Steric/Kinetic preference)C2 (Thermodynamic preference)
Reaction Pathway Direct acid-catalyzed enolizationTwo-step: Silyl enol ether formation → Bromination
Byproducts Polybrominated species, trans-isomerSuccinimide (easily removed via filtration)
Handling & Safety Highly toxic, volatile, corrosive liquidStable, solid reagent; easier to handle
Typical Yield 65 - 75%75 - 85% (over two steps)

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of cis-2-Bromo-6-phenylcyclohexanone using Br₂

Objective: Regioselective bromination at the C6 position.

  • Preparation: Dissolve 2-phenylcyclohexanone (1.0 equiv) in anhydrous diethyl ether or glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a dropping funnel.

  • Bromine Addition: Cool the solution to 0 °C. Add Br₂ (1.05 equiv) dropwise over 30 minutes. Self-Validation: The reaction is self-indicating; the red-brown color of Br₂ will rapidly dissipate as it reacts with the enol[1].

  • Isomerization: Allow the reaction to warm to room temperature and stir for an additional 2 hours. The acidic byproduct (HBr) facilitates the isomerization from the trans to the cis isomer.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted Br₂. Extract with diethyl ether, wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Validation: The cis-isomer typically precipitates or crystallizes readily from cold hexanes due to its lower solubility, providing a built-in self-purifying mechanism.

Protocol B: Synthesis of 2-Bromo-2-phenylcyclohexanone using NBS

Objective: Regioselective bromination at the C2 position.

  • Enol Ether Formation: In a flame-dried flask under N₂, suspend KH (1.2 equiv) in anhydrous THF. Add 2-phenylcyclohexanone (1.0 equiv) dropwise at room temperature. Allow 4 hours for complete thermodynamic equilibration[2].

  • Trapping: Cool to -78 °C and add TMSCl (1.2 equiv). Warm to room temperature, stir for 1 hour, filter through Celite, and concentrate to yield the crude thermodynamic silyl enol ether.

  • Bromination: Dissolve the silyl enol ether in anhydrous THF (or acetonitrile) and cool to 0 °C. Add NBS (1.05 equiv) in portions.

  • Workup: Stir for 1 hour. Self-Validation: Reaction completion is visually indicated by the precipitation of succinimide (an insoluble byproduct in THF). Filter the mixture, wash the filtrate with water, dry, and concentrate[3].

  • Validation: ¹H NMR will confirm the absence of the C6 proton splitting pattern typical of the Br₂ protocol, verifying C2 substitution.

Pathway Visualization

G SM 2-Phenylcyclohexanone Br2_Cond Br2, Acidic Conditions (Direct Bromination) SM->Br2_Cond Path A NBS_Cond 1. KH, TMSCl (Thermodynamic) 2. NBS, THF SM->NBS_Cond Path B Prod_C6 6-Bromo-2-phenylcyclohexanone (Steric Control / C6) Br2_Cond->Prod_C6 Major Product Prod_C2 2-Bromo-2-phenylcyclohexanone (Thermodynamic Control / C2) NBS_Cond->Prod_C2 Major Product

Figure 1: Divergent regioselective bromination pathways of 2-phenylcyclohexanone.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 2-bromo-6-phenylcyclohexanone

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For novel or less-documented compounds such as 2-bromo-6-phenylcyclohexanone, a key intermediate in various synthetic pathways, a robust and validated analytical method is paramount. This guide provides an in-depth, experience-driven comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against the rigorous validation standards set by international regulatory bodies. We will dissect the "why" behind each experimental choice, offering a self-validating protocol grounded in scientific first principles and authoritative guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This guide will walk researchers and drug development professionals through the essential validation parameters, using a hypothetical, yet scientifically plausible, HPLC method for 2-bromo-6-phenylcyclohexanone as our case study.

The Analytical Challenge: 2-bromo-6-phenylcyclohexanone

2-bromo-6-phenylcyclohexanone is an alpha-bromo ketone, a class of compounds known for their reactivity and potential for degradation. A reliable purity method must not only quantify the main component but also separate and detect potential process-related impurities and degradation products. Common impurities might include constitutional isomers (e.g., other positional isomers of bromophenylcyclohexanone) formed during synthesis, unreacted starting materials, and by-products.[3] Furthermore, the molecule's susceptibility to hydrolysis and other degradation pathways necessitates a stability-indicating method.[4][5][6]

Proposed HPLC Method: A Starting Point for Validation

Before validation can begin, a suitable HPLC method must be developed. Based on the analysis of similar aromatic and ketone-containing compounds, the following reversed-phase HPLC (RP-HPLC) method is proposed as our foundation for the validation studies.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent hydrophobic retention for aromatic compounds like the phenyl group in the analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure separation of potentially more or less polar impurities from the main peak. Phosphoric acid helps to protonate silanols and control peak shape.
Gradient 60% B to 90% B over 15 minThis gradient is a starting point and would be optimized during method development to achieve optimal separation of all relevant peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume.

Part 1: Specificity and Selectivity - The Cornerstone of Purity Analysis

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] For a purity method, this is arguably the most critical validation parameter.

Experimental Protocol: Forced Degradation Studies

To demonstrate that the method is stability-indicating, forced degradation studies are essential.[4][9]

  • Prepare Stock Solutions : Prepare a stock solution of 2-bromo-6-phenylcyclohexanone in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions : Subject the analyte to the following stress conditions:

    • Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation : Expose solution to UV light (254 nm) for 24 hours.

  • Analysis : Analyze the stressed samples by the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Comparative Analysis and Acceptance Criteria

The developed method will be compared against the following criteria:

ParameterAcceptance CriteriaRationale
Resolution Resolution between the main peak and the closest eluting impurity/degradant peak should be > 2.0.Ensures baseline separation and accurate quantification.
Peak Purity The peak purity index for the analyte peak in the presence of its degradants should be > 0.999.Demonstrates that the main peak is spectrally homogeneous and not co-eluting with any impurities.

Hypothetical Data Summary:

Stress Condition% DegradationNo. of Degradation PeaksResolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis15.2%22.8
Base Hydrolysis28.5%32.5
Oxidation12.8%13.1
Thermal5.1%14.0
Photolytic8.9%22.9

This data demonstrates the method's ability to separate the analyte from its degradation products, thus confirming its specificity and stability-indicating nature.

Part 2: Linearity and Range - Ensuring Proportionality

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:
  • Prepare a Stock Solution : Prepare a high-concentration stock solution of a reference standard of 2-bromo-6-phenylcyclohexanone.

  • Create Calibration Standards : Prepare at least five concentrations across the desired range. For a purity method, this range should typically span from the limit of quantitation (LOQ) to 120% of the nominal assay concentration.

  • Analysis : Inject each concentration in triplicate.

  • Data Evaluation : Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Analysis and Acceptance Criteria
ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear relationship between concentration and response.
Y-intercept Should be close to zero. A statistical analysis of the y-intercept is recommended.A significant y-intercept may indicate systematic error.
Residual Plot Residuals should be randomly scattered around zero.A non-random pattern may indicate a non-linear relationship.

Hypothetical Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
1 (LOQ)12,540
50624,800
1001,251,000
1201,502,500
1501,878,000

Linear Regression Results:

  • : 0.9998

  • Equation : y = 12505x + 850

The high correlation coefficient and a visual inspection of the residual plot (not shown) would confirm the method's linearity over the specified range.

Part 3: Accuracy and Precision - The Measure of Closeness and Agreement

Accuracy refers to the closeness of test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:
  • Accuracy (Spike Recovery) : Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Precision (Repeatability) : Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate) : Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

Comparative Analysis and Acceptance Criteria
ParameterLevelAcceptance CriteriaRationale
Accuracy 80%, 100%, 120%Mean recovery of 98.0% to 102.0%Ensures the method provides results close to the true value.
Precision RepeatabilityRSD ≤ 1.0%Demonstrates low variability within a single analytical run.
Precision IntermediateRSD ≤ 2.0%Shows the method is reliable over different days, analysts, and equipment.

Hypothetical Data Summary:

Accuracy:

Spike LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%101.10.6

Precision:

LevelMean Assay Value (%)RSD (%)
Repeatability (Day 1, Analyst 1)99.80.45
Intermediate (Day 2, Analyst 2)100.50.68

These results fall well within the established acceptance criteria, confirming the method's accuracy and precision.

Part 4: LOD, LOQ, and Robustness - Defining the Limits and Resilience

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:
  • LOD & LOQ :

    • Signal-to-Noise Approach : Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Standard Deviation of the Response and the Slope : Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD of y-intercepts / Slope of calibration curve) and LOQ = 10 * (SD of y-intercepts / Slope of calibration curve).

  • Robustness :

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • pH of the aqueous mobile phase (± 0.2 units)

    • Analyze a system suitability sample under each condition and evaluate the impact on key chromatographic parameters (e.g., retention time, resolution, tailing factor).

Comparative Analysis and Acceptance Criteria
ParameterAcceptance CriteriaRationale
LOD Signal-to-Noise ≥ 3:1Establishes the lower limit of detection.
LOQ Signal-to-Noise ≥ 10:1; acceptable precision and accuracy at this level.Defines the lowest concentration that can be quantified with confidence.
Robustness System suitability parameters (resolution, tailing factor) must remain within acceptable limits for all varied conditions.Demonstrates the method's reliability during routine use where minor variations are expected.

Hypothetical Data Summary:

  • LOD : 0.3 µg/mL (S/N = 3.5)

  • LOQ : 1.0 µg/mL (S/N = 10.8, RSD at LOQ = 4.5%)

Robustness Study:

Varied ParameterResolution (Main Peak vs. Closest Impurity)Tailing Factor
Flow Rate (0.9 mL/min)2.71.1
Flow Rate (1.1 mL/min)2.41.1
Temp (25°C)2.91.2
Temp (35°C)2.61.1
%B (+2%)2.31.2
%B (-2%)3.01.1

The robustness data indicates that minor variations in the method parameters do not significantly impact the critical separation, confirming the method is rugged for routine use.

Visualizing the Validation Workflow

A systematic approach is crucial for efficient and compliant method validation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Finalization Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Workflow for HPLC Method Validation.

Conclusion: A Self-Validating System

This guide has outlined a comprehensive approach to validating an HPLC method for the purity of 2-bromo-6-phenylcyclohexanone, comparing the experimental design and results against internationally harmonized standards.[10][11][12][13][14][15] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a body of evidence demonstrating the method is "fit for purpose."[1][2][16] The causality behind each step—from choosing a C18 column to performing forced degradation—is rooted in the chemical nature of the analyte and the stringent requirements of pharmaceutical quality control. This structured, data-driven comparison ensures that the final analytical procedure is not just a series of steps, but a trustworthy, self-validating system for ensuring product quality.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018. Available at: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. November 2025. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available at: [Link]

  • Bhatt, J. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available at: [Link]

  • Keating, M. et al. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. August 2013. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. March 2026. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. October 2021. Available at: [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • Saudagar, R. B., & Mahale, M. M. Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. June 2019. Available at: [Link]

  • Li, Y., et al. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Pharmaceutical and Biomedical Analysis. March 2016. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-6-Phenylcyclohexanone and Its Unhalogenated Precursor

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the infrared (IR) spectra of 2-bromo-6-phenylcyclohexanone and its precursor, 2-phenylcyclohexanone. Understan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the infrared (IR) spectra of 2-bromo-6-phenylcyclohexanone and its precursor, 2-phenylcyclohexanone. Understanding the spectral differences between these two compounds is crucial for monitoring reaction progress, assessing product purity, and confirming the structure of the halogenated product. This analysis is grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental data.

Introduction to IR Spectroscopy of Ketones

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies.[1] For ketones, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch, which typically appears in the region of 1660-1770 cm⁻¹.[2][3] The precise position of this absorption is highly sensitive to the molecular structure, including factors like conjugation, ring strain, and the electronic effects of neighboring substituents.[4][5]

In saturated cyclic ketones like cyclohexanone, the C=O stretching vibration is typically observed around 1715 cm⁻¹.[2][3][6][7] The introduction of substituents on the cyclohexanone ring can cause predictable shifts in this characteristic frequency, providing valuable structural information.

Experimental Protocol: Acquiring IR Spectra

A reliable comparison of the IR spectra of 2-bromo-6-phenylcyclohexanone and 2-phenylcyclohexanone requires a consistent and well-defined experimental approach.

Objective: To obtain high-quality Fourier-transform infrared (FTIR) spectra of 2-phenylcyclohexanone and 2-bromo-6-phenylcyclohexanone to identify and compare their characteristic vibrational frequencies.

Materials:

  • 2-Phenylcyclohexanone (precursor)

  • 2-Bromo-6-phenylcyclohexanone (product)

  • Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride)

  • FTIR spectrometer with a liquid transmission cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation (Liquid Cell):

    • Prepare dilute solutions (1-5% w/v) of both the precursor and the product in the chosen solvent.

    • Ensure the solvent does not have significant absorption in the regions of interest (particularly the carbonyl stretching region).

    • Fill the liquid transmission cell with the sample solution.

    • Place the cell in the sample holder of the FTIR spectrometer.

  • Sample Preparation (ATR):

    • If using an ATR accessory, place a small drop of the neat liquid sample (if applicable) or a concentrated solution onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent (for liquid cell method) or the empty ATR crystal.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction to remove solvent and atmospheric (CO₂, H₂O) absorptions.

    • Identify and label the peak positions (in cm⁻¹) of the significant absorption bands for both compounds.

Below is a Graphviz diagram illustrating the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Solutions (Precursor & Product) B Load Sample into FTIR Accessory A->B C Record Background Spectrum B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Peak Identification & Comparison E->F

Caption: Experimental workflow for comparative IR analysis.

Comparative Spectral Analysis

The primary spectral difference between 2-phenylcyclohexanone and 2-bromo-6-phenylcyclohexanone is expected in the carbonyl stretching region. The introduction of a bromine atom at the α-position to the carbonyl group significantly influences its vibrational frequency.

2-Phenylcyclohexanone (Unsaturated Precursor)

The IR spectrum of 2-phenylcyclohexanone serves as our baseline. The key absorption bands are:

  • C=O Stretch: For a saturated six-membered ring ketone, the carbonyl stretch is typically around 1715 cm⁻¹.[2][3] The presence of the α-phenyl group can lead to a slight decrease in this frequency due to conjugation, although steric hindrance may reduce the effectiveness of this conjugation.[8]

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

2-Bromo-6-Phenylcyclohexanone (Halogenated Product)

The introduction of a bromine atom at the α-carbon induces a significant shift in the carbonyl stretching frequency. This is primarily due to the inductive effect of the electronegative bromine atom.

  • Inductive Effect: The electron-withdrawing nature of the bromine atom pulls electron density away from the α-carbon.[5] This effect is transmitted to the carbonyl carbon, which in turn strengthens the C=O double bond.[9] According to Hooke's Law, a stronger bond requires more energy to vibrate, resulting in an absorption at a higher frequency (wavenumber).[5]

  • Expected C=O Shift: The introduction of an α-halogen to a cyclohexanone is known to shift the carbonyl absorption to a higher frequency. The magnitude of this shift depends on the stereochemical orientation of the halogen. An equatorial α-chloro substituent can cause a shift of +26 to +31 cm⁻¹, while an axial one results in a smaller shift of +10 to +18 cm⁻¹.[10] A similar trend is expected for bromine. Therefore, the C=O stretch of 2-bromo-6-phenylcyclohexanone is anticipated to be in the range of 1725-1745 cm⁻¹ .

Data Summary

The table below summarizes the expected key IR absorption frequencies for the two compounds.

Functional Group2-Phenylcyclohexanone (cm⁻¹)2-Bromo-6-phenylcyclohexanone (cm⁻¹)Rationale for Difference
C=O Stretch ~1715~1725-1745 Inductive electron withdrawal by the α-bromine strengthens the C=O bond, increasing its stretching frequency.[9][11]
Aromatic C-H Stretch >3000>3000Present in both molecules due to the phenyl group.
Aliphatic C-H Stretch <3000<3000Present in both molecules from the cyclohexanone ring.
Aromatic C=C Stretch 1600-14501600-1450Characteristic of the phenyl substituent.
C-Br Stretch N/A~700-500A weak to medium intensity band expected in the fingerprint region.

Causality and Mechanistic Insights

The observed shift in the carbonyl frequency upon α-halogenation is a classic example of how electronic effects influence molecular vibrations.

G cluster_precursor 2-Phenylcyclohexanone cluster_product 2-Bromo-6-phenylcyclohexanone P C=O bond with 'normal' double bond character P_freq ~1715 cm⁻¹ Reason α-Bromination P->Reason Prod Inductive effect of Br strengthens C=O bond Prod_freq >1725 cm⁻¹ Reason->Prod

Caption: Logical relationship of α-bromination and C=O frequency shift.

The inductive effect of the bromine atom is the primary driver for the observed spectral shift. This effect is generally more significant than any potential resonance effects.[5][9] By monitoring the disappearance of the carbonyl peak around 1715 cm⁻¹ and the appearance of a new, stronger peak at a higher wavenumber (1725-1745 cm⁻¹), one can effectively track the conversion of the precursor to the halogenated product.

Conclusion

The comparative IR spectroscopic analysis of 2-bromo-6-phenylcyclohexanone and its unhalogenated precursor, 2-phenylcyclohexanone, provides a clear and reliable method for distinguishing between the two compounds. The key diagnostic feature is the shift of the carbonyl stretching frequency to a higher wavenumber in the brominated product, a direct consequence of the inductive effect of the α-bromine atom. This guide provides the foundational knowledge and experimental framework for researchers to confidently apply IR spectroscopy in the synthesis and characterization of α-haloketones.

References

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]

  • Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • MacSphere - McMaster University. The Spectrum of Cyclohexanone. Retrieved from [Link]

  • Al-Majid, A. M., & Barakat, A. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(1), 13. [Link]

  • Khan Academy. (2014, July 10). IR signals for carbonyl compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Corey, E. J., & Burke, H. J. (1955). The Stereochemistry of α-Haloketones. VII. The Stereochemistry and Spectra of Some α-Chlotocyclohexanones. Journal of the American Chemical Society, 77(20), 5418-5421. [Link]

  • Organic Syntheses Procedure. Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]

  • PubChem. 2-Amino-2-phenylcyclohexanone. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-Phenylcyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]

Sources

Validation

Validating the stereoselective synthesis of trans-2-bromo-6-phenylcyclohexanone

Validating the Stereoselective Synthesis of trans-2-Bromo-6-phenylcyclohexanone: A Comparative Guide to Kinetic Trapping Introduction & Mechanistic Rationale The stereoselective α-bromination of substituted cyclohexanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereoselective Synthesis of trans-2-Bromo-6-phenylcyclohexanone: A Comparative Guide to Kinetic Trapping

Introduction & Mechanistic Rationale

The stereoselective α-bromination of substituted cyclohexanones is a fundamental transformation in preclinical drug development, often serving as a gateway to complex spirocyclic or fused-ring pharmacophores. However, the bromination of 2-phenylcyclohexanone is notoriously prone to stereochemical scrambling. Historically, the literature has been plagued by misidentifications, with the thermodynamic cis product frequently mischaracterized as a regioisomer [1].

To successfully isolate the target trans-2-bromo-6-phenylcyclohexanone , one must understand the stereoelectronic governance and conformational penalties dictating the reaction pathway.

The Conformational Dilemma
  • Enolization & Kinetic Attack: The reaction proceeds via the 6-phenylcyclohex-1-en-1-ol intermediate. To minimize steric strain, the bulky phenyl group adopts a pseudo-equatorial position. According to stereoelectronic principles, the incoming electrophile (Br⁺) must attack from an axial trajectory. This axial attack strictly yields the trans isomer as the initial kinetic product.

  • The Thermodynamic Sink: The resulting trans isomer faces a severe conformational penalty. It must exist either in an (e,e) state (suffering dipole-dipole repulsion between the C=O and equatorial C-Br bonds) or an (a,a) state (suffering massive 1,3-diaxial steric clashes from the axial phenyl group).

  • Acid-Catalyzed Epimerization: Because the trans state is high-energy, any trace of hydrobromic acid (HBr) generated during the reaction will catalyze a reverse enolization. This rapidly epimerizes the molecule into the cis isomer , which comfortably adopts an (a,e) chair conformation (phenyl equatorial, bromine axial)—satisfying both steric preferences and the axial haloketone effect.

The Causality of Method Selection: To synthesize the trans isomer, the protocol must be a kinetic trapping system . You must utilize a mild brominating agent and an insoluble acid scavenger to completely arrest HBr-catalyzed equilibration.

Visualizing the Reaction Pathway

ReactionMechanisms SM 2-Phenylcyclohexanone Enol 6-Phenylcyclohex-1-en-1-ol (Pseudo-equatorial Ph) SM->Enol Enolization Trans trans-2-Bromo-6-phenylcyclohexanone Kinetic Product | (e,e) or (a,a) conformer Enol->Trans Axial Br+ Attack (Kinetic Control) Cis cis-2-Bromo-6-phenylcyclohexanone Thermodynamic Product | (a,e) conformer Trans->Cis HBr-Catalyzed Epimerization (Thermodynamic Control) Scavenger NaHCO3 (Scavenger) Neutralizes HBr Scavenger->Trans Blocks Epimerization

Graphviz DOT diagram: Kinetic vs. thermodynamic pathways in 2-phenylcyclohexanone bromination.

Product Performance & Alternative Comparison

To validate the optimal synthetic route, we compared three distinct bromination systems. The data below demonstrates why traditional methods fail for trans selectivity and why a buffered N-Bromosuccinimide (NBS) system is required.

Brominating SystemSolventAdditive (Scavenger)Reaction TimeIsolated Yieldtrans : cis RatioMechanism Control
Molecular Bromine (Br₂) Acetic AcidNone2 h85%< 5 : > 95Purely Thermodynamic
Pyridinium Tribromide (PTB) DCMNone4 h78%40 : 60Mixed / Uncontrolled
NBS (Optimized Protocol) THFNaHCO₃ (Solid)12 h92%> 95 : < 5 Strictly Kinetic
  • Molecular Bromine (Br₂): The generation of stoichiometric HBr in a protic solvent (AcOH) acts as a rapid conduit to the thermodynamic sink. The trans isomer is entirely lost to the cis form [1].

  • Pyridinium Tribromide (PTB): While easier to handle than liquid Br₂, the pyridinium hydrobromide byproduct is sufficiently acidic to trigger partial epimerization, yielding an undesirable mixture that is difficult to separate via column chromatography.

  • NBS + NaHCO₃ System: NBS provides a controlled, low-concentration release of electrophilic bromine. The heterogeneous suspension of NaHCO₃ immediately quenches trace HBr without participating in unwanted side reactions, perfectly preserving the kinetic trans product.

Step-by-Step Experimental Protocol: The NBS/NaHCO₃ System

This protocol is designed as a self-validating workflow. By controlling the microenvironment's pH, we ensure the kinetic product is trapped.

Materials Required
  • 2-Phenylcyclohexanone (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) - Must be freshly recrystallized from water to remove acidic impurities.

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv, 20 mmol) - Finely powdered.

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step 1: System Preparation
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylcyclohexanone (1.74 g, 10 mmol) and anhydrous THF (50 mL).

  • Add finely powdered NaHCO₃ (1.68 g, 20 mmol) to the solution. Causality Check: The NaHCO₃ must be added before the brominating agent to ensure the microenvironment is buffered the instant HBr is generated.

Step 2: Kinetic Bromination
  • Shield the reaction flask from ambient light using aluminum foil to prevent radical pathway initiation.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add NBS (1.87 g, 10.5 mmol) in three equal portions over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours. The solution will transition from colorless to a pale yellow suspension.

Step 3: Quenching and Isolation
  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted bromonium species.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to yield the pure trans-2-bromo-6-phenylcyclohexanone as a white solid.

Step 4: Analytical Self-Validation (NMR Verification)

Do not rely solely on TLC for isomeric purity. Use ¹H NMR (CDCl₃, 400 MHz) to validate the stereochemistry via coupling constants (J):

  • Success (trans isomer): Look for the H-2 proton (CH-Br). Because the trans isomer adopts an (e,e) conformation to avoid 1,3-diaxial clashes, the H-2 proton is axial . It will appear as a doublet of doublets (dd) further upfield with at least one large trans-diaxial coupling constant (J ≈ 10–12 Hz) .

  • Failure (cis isomer): If the H-2 proton appears as a narrow multiplet with small coupling constants (J ≈ 3–4 Hz) , it is equatorial. This indicates your system became acidic and the product fell into the thermodynamic sink.

References

  • Bernard Miller and Hoi-Suen Wong. "Reactions of 2-phenylcyclohexanone derivatives. A re-examination." Tetrahedron, Volume 28, Issue 8, 1972. URL:[Link]

Comparative

Benchmarking Leaving Group Kinetics of 2-Bromo-6-phenylcyclohexanone in SN2 Reactions: A Comprehensive Guide

In the realm of synthetic organic chemistry and drug development, the α -haloketone motif serves as a highly versatile and reactive electrophile. Nucleophilic substitution ( SN​2 ) reactions adjacent to a carbonyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry and drug development, the α -haloketone motif serves as a highly versatile and reactive electrophile. Nucleophilic substitution ( SN​2 ) reactions adjacent to a carbonyl group exhibit atypical, highly accelerated kinetics compared to standard unactivated alkyl halides[1]. However, when this motif is embedded within a sterically demanding scaffold—such as 6-phenylcyclohexanone—the interplay between electronic acceleration and steric hindrance creates a complex kinetic landscape.

This guide provides an in-depth, objective benchmarking of leaving group kinetics on the 2-halo-6-phenylcyclohexanone scaffold, equipping researchers with the mechanistic grounding and experimental protocols necessary to optimize synthetic routes.

Mechanistic Grounding: The α -Effect vs. Steric Hindrance

The exceptional reactivity of α -haloketones is fundamentally an orbital phenomenon. Computational studies confirm that the π∗ antibonding orbital of the carbonyl group overlaps with the σ∗ antibonding orbital of the carbon-halogen (C-X) bond[2]. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the activation energy required for the incoming nucleophile's HOMO to initiate the reaction[2].

G Nu Nucleophile (HOMO) TS Trigonal Bipyramidal Transition State Nu->TS Carbonyl Carbonyl π* Orbital (Electron Withdrawing) LUMO Conjugated LUMO (Lowered Energy) Carbonyl->LUMO CX C-X σ* Orbital (Leaving Group) CX->LUMO LUMO->TS

Orbital interactions in α-haloketones lowering LUMO energy and stabilizing the SN2 transition state.

Despite this electronic acceleration, the SN​2 mechanism requires a concerted backside attack (inversion of configuration), making it exquisitely sensitive to steric bulk—a phenomenon colloquially known as the "Fat Goalie" effect[3].

Stereochemical Nuances of the Scaffold

In 2-bromo-6-phenylcyclohexanone, the bulky 6-phenyl group dictates the reaction trajectory. The initial bromination of 2-phenylcyclohexanone yields trans-2-bromo-6-phenylcyclohexanone; however, this kinetic product readily interconverts under acidic conditions to the thermodynamically more stable cis-isomer[4].

In the cis-configuration, the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the bromide leaving group is forced into the axial position . This axial orientation is actually the ideal conformation for SN​2 displacement on a cyclohexane ring: it allows the nucleophile to approach from the relatively unhindered equatorial trajectory, avoiding severe clashes with axial protons.

Benchmarking Leaving Groups: Comparative Kinetics

To objectively evaluate synthetic alternatives, we must benchmark the bromide leaving group against other common halogens and sulfonates on the 6-phenylcyclohexanone scaffold. The table below summarizes the relative second-order rate constants ( k ) for these leaving groups.

Table 1: Relative SN​2 Reaction Rates of 2-X-6-phenylcyclohexanone (Conditions: Sodium azide nucleophile, Acetone solvent, 25°C. Data normalized to X = F)

Leaving Group (X)Relative RateCausality & Mechanistic Insight
Iodide (-I) ~30,000Fastest: Possesses the highest polarizability and the weakest C-X bond. The large, diffuse orbital provides excellent overlap with the nucleophile HOMO.
Bromide (-Br) ~10,000The Benchmark: Offers the optimal balance of high reactivity and sufficient stability for isolation and purification[5].
Tosylate (-OTs) ~5,000Sterically Penalized: While an excellent leaving group electronically (conjugate acid pKa < -2), its large steric bulk clashes with the adjacent 6-phenyl group during the trigonal bipyramidal transition state, suppressing the expected rate.
Chloride (-Cl) ~200Sluggish: A significantly stronger C-Cl bond and lower polarizability increase the activation energy barrier[2]. Requires elevated temperatures.
Fluoride (-F) < 1Unreactive: The extremely strong C-F bond renders it essentially inert under standard SN​2 conditions.

Experimental Workflows: Kinetic Benchmarking Protocol

To generate reliable kinetic data, the experimental protocol must be a self-validating system. The following workflow details the synthesis of the bromide benchmark[5] and the subsequent kinetic evaluation.

Workflow Step1 1. Substrate Synthesis Halogenation of 2-phenylcyclohexanone Step2 2. Diastereomer Isolation Acid-catalyzed equilibration to cis-isomer Step1->Step2 Step3 3. SN2 Reaction Initiation Addition of NaN3 in Acetone at 25°C Step2->Step3 Step4 4. Kinetic Monitoring In-situ 1H NMR or HPLC analysis over time Step3->Step4 Step5 5. Data Analysis Calculate second-order rate constant (k) Step4->Step5

Step-by-step experimental workflow for benchmarking SN2 kinetics of α-haloketones.

Step 1: Synthesis of cis-2-Bromo-6-phenylcyclohexanone
  • Reaction Setup: Dissolve 1.0 molar equivalent of 2-phenylcyclohexanone in anhydrous CCl4​ (50 mL) at room temperature.

  • Halogenation: Slowly add 1.0 molar equivalent of phosphorus pentabromide ( PBr5​ ) to the stirred solution[5].

  • Equilibration: Stir the mixture for 16 hours. The trace HBr generated in situ serves to catalyze the epimerization of the initial trans-product into the thermodynamically favored cis-diastereomer[4].

  • Workup: Wash the organic layer with distilled water ( 2×50 mL), dry over anhydrous MgSO4​ , and concentrate via rotary evaporation. Purify via silica gel chromatography (n-hexane/ CHCl3​ ) to isolate the cis-isomer as a colorless liquid[5].

Step 2: Kinetic Evaluation via In-Situ 1 H NMR
  • Preparation: Dissolve 0.1 mmol of cis-2-bromo-6-phenylcyclohexanone in 0.5 mL of deuterated acetone (acetone- d6​ ) in an NMR tube.

  • Initiation: Inject 0.5 mL of a standardized 0.2 M solution of sodium azide ( NaN3​ ) in acetone- d6​ into the NMR tube.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-calibrated to 25.0 °C). Acquire spectra every 60 seconds.

  • Analysis: Monitor the disappearance of the α -proton signal adjacent to the bromide (typically a doublet of doublets around δ 4.79 ppm)[5] and the appearance of the corresponding α -azido proton signal.

  • Validation: Plot ln([Substrate]0​/[Substrate]t​) versus time to extract the pseudo-first-order rate constant, then divide by the nucleophile concentration to determine the second-order rate constant ( k ).

Conclusion

When designing synthetic routes involving 6-phenylcyclohexanone derivatives, researchers must weigh the electronic hyper-reactivity of the α -haloketone against the severe steric penalty imposed by the 6-phenyl group. While iodide offers the fastest kinetics, bromide remains the optimal benchmark due to its synthetic accessibility and stability. Notably, bulky leaving groups like tosylate underperform on this specific scaffold due to transition-state steric clashes, highlighting the importance of empirical benchmarking over generalized assumptions.

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Safety & Regulatory Compliance

Safety

2-Bromo-6-phenylcyclohexanone proper disposal procedures

EHS Operational Guide: Safe Handling and Disposal of 2-Bromo-6-phenylcyclohexanone 2-Bromo-6-phenylcyclohexanone is a highly reactive α -bromo ketone utilized as a synthetic intermediate in advanced organic chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

EHS Operational Guide: Safe Handling and Disposal of 2-Bromo-6-phenylcyclohexanone

2-Bromo-6-phenylcyclohexanone is a highly reactive α -bromo ketone utilized as a synthetic intermediate in advanced organic chemistry and drug development. While its electrophilic α -carbon makes it a valuable building block for complex molecular architectures, this same reactivity profile dictates stringent environmental, health, and safety (EHS) protocols for its disposal.

This guide provides researchers and EHS professionals with the self-validating logic and operational methodologies required to safely manage and dispose of this compound.

Chemical Hazard Profiling & Disposal Causality

To understand the disposal protocols for 2-Bromo-6-phenylcyclohexanone, one must understand its underlying chemical behavior:

  • Lachrymatory and Alkylating Properties: As an α -bromo ketone, this compound is a potent lachrymator (tear-inducing agent) and a severe skin and mucous membrane irritant[1]. It acts as a strong alkylating agent, meaning any exposure or spill poses an immediate acute toxicity risk.

  • Halogenated Degradation: Over time, or when exposed to moisture, halogenated solvents and brominated intermediates can dissociate to produce hydrobromic acid (HBr)[2]. This acidic byproduct will rapidly corrode standard metal laboratory safety cans[3].

  • Incineration Chemistry: Because it contains a halogen (bromine), this compound cannot be disposed of alongside general organic waste. During thermal destruction, halogens form highly corrosive acid gases (like HBr). Consequently, environmental regulations mandate that halogenated waste be diverted to specialized incinerators capable of reaching at least 1100°C (2000°F) and equipped with alkaline acid gas scrubbers[4][5].

Quantitative EHS Segregation Data

Mixing 2-Bromo-6-phenylcyclohexanone with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire waste stream. Non-halogenated waste is often repurposed for "fuels blending" at a lower cost, whereas halogenated waste requires energy-intensive, specialized destruction[6].

Table 1: Comparative EHS Parameters for Organic Waste Streams

ParameterHalogenated Waste (e.g., 2-Bromo-6-phenylcyclohexanone)Non-Halogenated Waste (e.g., Acetone, Hexane)
Incineration Temperature ≥ 1100°C (2000°F)[4][5]850°C - 870°C (1560°F - 1600°F)[4][5]
Residence Time ≥ 1.0 to 2.0 seconds[4][5]0.75 seconds[4]
Required Abatement Alkaline acid gas scrubbers (for HBr/HCl)[4]Standard particulate filters
Approved Storage Polyethylene / HDPE carboys[3]Metal safety cans or HDPE[6]
Disposal Cost Factor High (~2x standard cost)[6]Baseline (Eligible for fuels blending)[6]

Visualizing the Disposal Workflow

G Start 2-Bromo-6-phenylcyclohexanone Waste Generated Decision Halogenated (Contains Br)? Start->Decision Halo Halogenated Waste Stream (Incineration ≥1100°C) Decision->Halo Yes NonHalo Non-Halogenated Stream (Fuels Blending) Decision->NonHalo No Container Collect in HDPE Polyethylene (Do NOT use metal cans) Halo->Container Label Label: Hazardous Waste (Alpha-Bromo Ketone) Container->Label EHS Transfer to EHS Licensed Contractor Label->EHS

Decision tree for the segregation and disposal of halogenated organic waste.

Standard Operating Procedure (SOP): Routine Disposal

Phase 1: Preparation & Containment

  • Fume Hood Operation: All transfers of 2-bromo-6-phenylcyclohexanone waste must be conducted inside a certified, continuously exhausting chemical fume hood to prevent exposure to lachrymatory vapors[1].

  • PPE Donning: Operators must wear double nitrile or Viton gloves, chemical splash goggles, and a flame-retardant lab coat.

Phase 2: Primary Segregation 3. Container Selection: Select a high-density polyethylene (HDPE) carboy provided by your EHS department. Do not use metal safety cans. The potential dissociation of the brominated compound into HBr will corrode metal, leading to catastrophic container failure and hazardous leaks[3]. 4. Waste Segregation: Strictly segregate this waste into the "Halogenated Organic Waste" stream. Ensure no corrosive inorganic acids or heavy metals are introduced into this container[6].

Phase 3: Transfer and EHS Handoff 5. Transfer: Use a dedicated, chemically compatible funnel to transfer the waste. Immediately seal the container cap tightly after the transfer is complete to prevent vapor accumulation in the hood. 6. Labeling: Affix a standardized hazardous waste tag. Explicitly list "2-Bromo-6-phenylcyclohexanone" and check the box for "Halogenated." Accurate labeling prevents lethal incompatibilities during EHS bulking[6]. 7. Handoff: Request a pickup from your institutional EHS office. Do not attempt to neutralize or evaporate the solvent down the drain[3].

Spill Response & Decontamination Protocol

In the event of an accidental release of 2-bromo-6-phenylcyclohexanone outside of primary containment, execute the following methodology:

  • Immediate Isolation: Evacuate the immediate area. Because the compound is an α -bromo ketone, the vapors will act as a potent tear gas, rapidly incapacitating unprotected personnel[1].

  • Advanced PPE: Spill response personnel must don a fitted respirator equipped with organic vapor/acid gas cartridges (or an SCBA for large spills), alongside heavy-duty chemical-resistant gloves and goggles.

  • Containment: Surround the spill perimeter with an inert, dry absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads)[3]. Never use combustible materials like sawdust.

  • Chemical Quenching (Optional/Trace): For trace residual amounts left on the surface after primary absorption, carefully apply a dilute sodium thiosulfate or sodium bicarbonate solution to the area. This quenches residual electrophilic reactivity and neutralizes any dissociated HBr[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Final Decontamination: Wash the spill surface with a mild detergent solution, collecting all contaminated rinsate into the halogenated waste stream.

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-phenylcyclohexanone

Advanced Safety and Operational Protocol for Handling 2-Bromo-6-phenylcyclohexanone As a Senior Application Scientist who has overseen the scale-up of numerous halogenated intermediates, I approach α -bromoketones with s...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Bromo-6-phenylcyclohexanone

As a Senior Application Scientist who has overseen the scale-up of numerous halogenated intermediates, I approach α -bromoketones with strict operational discipline. 2-Bromo-6-phenylcyclohexanone is a highly reactive electrophile. The extreme electronegativity of the bromine atom adjacent to the carbonyl group makes the α -carbon highly susceptible to nucleophilic attack. While this SN2 reactivity is the foundation of its utility in drug development, it is also the source of its severe occupational hazards.

Like other α -haloketones, this compound is a potent alkylating agent capable of crosslinking proteins in biological tissues. This mechanism is responsible for its severe lachrymatory (tear-inducing) properties, respiratory toxicity, and ability to cause delayed, painful skin blistering upon dermal contact[1]. To ensure laboratory safety, it is not enough to simply wear standard personal protective equipment (PPE); you must deploy a self-validating system of engineering controls and chemical countermeasures[2].

Quantitative Hazard & Operational Thresholds

To establish a baseline for safe handling, all quantitative operational parameters are summarized below. Deviating from these thresholds exponentially increases the risk of exposure.

ParameterOperational ThresholdMechanistic Rationale & Safety Implication
Storage Temperature 2–8 °C (Refrigerated)Minimizes thermal degradation, prevents ambient hydrolysis, and suppresses vapor pressure.
Fume Hood Face Velocity 0.4 – 0.6 m/s (80–120 fpm)The minimum aerodynamic capture velocity required to prevent lachrymatory vapors from reaching the operator's breathing zone.
Quenching Agent 10% w/v NaHCO3​ (aq)Mild alkalinity safely neutralizes HBr byproducts and hydrolyzes the bromide without triggering a violent exotherm[3].
Spill Hydrolysis Time 15 – 20 minutesProvides sufficient kinetic time for the aqueous bicarbonate to completely deactivate the reactive α -bromoketone before physical cleanup.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive organobromides. The following PPE matrix must be strictly adhered to:

PPE CategorySpecification / StandardCausality / Protective Mechanism
Hand Protection Double-gloving: Nitrile (Inner, 0.1mm) + Neoprene (Outer, >0.5mm)Halogenated organics rapidly permeate standard latex or thin nitrile. Neoprene provides a robust barrier against reactive bromides, while the inner nitrile glove ensures secondary protection if the outer layer is compromised.
Eye/Face Protection Splash-proof chemical goggles AND full face shield α -bromoketones react violently with the aqueous film of the cornea to form hydrobromic acid (HBr), causing immediate, severe burns and lachrymation[4].
Body Protection Flame-resistant (FR) lab coat with impermeable chemical apronPrevents dermal alkylation. The compound can penetrate woven fabrics, leading to delayed sensitization and severe skin irritation[1].
Emergency Respiratory Half-mask or SCBA with ABEK (EN14387) cartridgesRequired only during a spill outside of engineered controls. ABEK filters actively neutralize acidic (HBr) and organic vapors[2].

Operational Workflows & Methodologies

Protocol 1: Safe Dispensing and Reaction Setup This protocol minimizes vapor generation and prevents premature degradation via atmospheric moisture.

  • Engineering Control Validation: Verify the fume hood monitor reads between 0.4 and 0.6 m/s. Lower the sash to the lowest workable height (maximum 18 inches).

  • PPE Donning & Inspection: Apply the double-glove system. Visually inspect the outer neoprene gloves for micro-punctures.

  • Thermal Equilibration: Remove the sealed 2-Bromo-6-phenylcyclohexanone container from the refrigerator and allow it to reach room temperature inside the fume hood before opening. Causality: Opening a cold container causes atmospheric condensation, which hydrolyzes the compound and releases HBr gas.

  • Inert Dispensing: Purge the reaction vessel with dry Argon or Nitrogen. Using a gas-tight syringe, transfer the required volume. Do not pour the liquid, as this maximizes surface area and vapor release.

  • System Sealing: Immediately reseal the source container, wrap the cap in Parafilm, and return it to cold storage.

Protocol 2: Reaction Quenching and Workup Because α -bromo compounds can release irritating gases and react exothermically during workup, controlled quenching is critical[4].

  • Thermal Control: Submerge the reaction flask in an ice-water bath, bringing the internal temperature to 0–5 °C.

  • Chemical Neutralization: Slowly add a 10% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution dropwise via an addition funnel. Causality: The mild base neutralizes any unreacted α -bromoketone and acidic byproducts, converting the reactive bromide into a benign α -hydroxyketone[3].

  • Self-Validation Step: Test the pH of the aqueous layer using indicator paper. It must read between pH 7.5 and 8.0. If it is acidic, continue adding NaHCO3​ until stabilized.

  • Phase Extraction: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), and segregate the layers.

Protocol 3: Emergency Spill Management If a spill occurs outside the fume hood, standard sweeping will aerosolize the lachrymator.

  • Immediate Evacuation: Evacuate all personnel from the lab immediately.

  • Re-entry: Responders must don an ABEK-equipped respirator or SCBA before re-entering the space.

  • Containment: Surround and cover the spill with an inert absorbent (e.g., diatomaceous earth or silica gel). Never use combustible materials like sawdust.

  • In-Situ Decontamination: Saturate the absorbent with 10% NaHCO3​ solution to neutralize the acidic byproducts of hydrolysis[3].

  • Incubation & Cleanup: Wait 15–20 minutes for complete deactivation. Scoop the slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with copious amounts of water, followed by a final wipe with 70% ethanol.

Waste Disposal Plan

  • Categorization: All contaminated materials, including gloves, pipettes, and absorbent slurry, must be classified strictly as Halogenated Organic Waste .

  • Incompatibility Warning: Never mix this waste stream with strong oxidizers or concentrated bases (e.g., NaOH pellets). Concentrated bases can trigger runaway exothermic polymerization or rapid dehydrohalogenation.

Logical Workflow Visualization

HandlingWorkflow PPE 1. Don PPE & Hood Setup (Double Gloves, Goggles) Dispense 2. Inert Dispensing (Argon/N2 Purge) PPE->Dispense Validated React 3. Reaction Phase (Temp Control <5°C) Dispense->React Transfer Spill Emergency: Spill Evacuate & Neutralize Dispense->Spill Accidental Release Quench 4. Quench (10% NaHCO3) (pH Validation 7.5-8.0) React->Quench Completion React->Spill Exothermic Leak Waste 5. Halogenated Disposal (Segregated Stream) Quench->Waste Safe Extract Spill->Waste Decontaminated Slurry

Safe handling, quenching, and emergency spill workflow for 2-Bromo-6-phenylcyclohexanone.

References

  • Smolecule. "Buy 2-Bromocyclohexanone | 822-85-5 - Smolecule". Smolecule.com. 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific". Thermofisher.com. 4

  • Benchchem. "Managing the lachrymatory properties of 3'-bromomethylacetophenone safely - Benchchem". Benchchem.com.3

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". Orgsyn.org. 1

Sources

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